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  • Product: 5-Bromo-[1,2,4]triazolo[1,5-A]pyridine
  • CAS: 143329-58-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Core Compound Properties

5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a solid compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol .[4][5] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 143329-58-2[4]
Molecular Formula C₆H₄BrN₃[4][5]
Molecular Weight 198.02 g/mol [4][5]
Appearance Solid[4]
Melting Point 145-150 °C[4]
Purity ≥97%[4]

Synthesis Pathway

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine 2-Aminopyridine->2-Amino-6-bromopyridine Bromination (e.g., NBS, Acetic Acid) 6-Bromo-2-hydrazinylpyridine 6-Bromo-2-hydrazinylpyridine 2-Amino-6-bromopyridine->6-Bromo-2-hydrazinylpyridine Diazotization & Reduction (NaNO2, HCl, then SnCl2) 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Bromo-2-hydrazinylpyridine->5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Cyclization (e.g., Formic Acid)

Caption: Proposed synthesis pathway for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Step 1: Synthesis of 2-Amino-6-bromopyridine

This procedure is adapted from established methods for the bromination of 2-aminopyridine.[6]

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 6-Bromo-2-hydrazinylpyridine

This step involves the diazotization of the amino group followed by reduction to the hydrazine.

Materials:

  • 2-Amino-6-bromopyridine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂)

  • Sodium Hydroxide solution

Procedure:

  • Suspend 2-amino-6-bromopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of stannous chloride (3 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

  • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12, keeping the temperature below 20 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine.

Step 3: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

This final step involves the cyclization of the hydrazine with a one-carbon source, such as formic acid.

Materials:

  • 6-Bromo-2-hydrazinylpyridine

  • Formic Acid (88%)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Reflux a mixture of 6-bromo-2-hydrazinylpyridine (1 equivalent) in an excess of formic acid (88%) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

Detailed spectral data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is not extensively available in the public domain. The following represents expected and reported data based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected) ¹³C NMR (Expected)
Proton Chemical Shift (δ, ppm)
H-2~8.5
H-7~8.2
H-8~7.8
H-6~7.2

Note: Predicted chemical shifts are based on the analysis of the structure and comparison with similar compounds. The actual spectra should be acquired for confirmation.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
3100-3000C-H stretching (aromatic)
1620-1580C=N and C=C stretching
1500-1400Aromatic ring vibrations
1100-1000C-N stretching
850-750C-H out-of-plane bending
700-550C-Br stretching
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

m/z (Expected) Assignment
197/199[M]⁺ (¹²C₆¹H₄⁷⁹Br¹⁴N₃ / ¹²C₆¹H₄⁸¹Br¹⁴N₃)
118[M-Br]⁺
91[C₅H₃N₂]⁺

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Bromination Bromination Start->Bromination Diazotization_Reduction Diazotization_Reduction Bromination->Diazotization_Reduction Cyclization Cyclization Diazotization_Reduction->Cyclization Purification Purification Cyclization->Purification NMR NMR Purification->NMR Pure Compound Purity_Analysis Purity_Analysis NMR->Purity_Analysis IR IR IR->Purity_Analysis MS MS MS->Purity_Analysis Final_Product Final_Product Purity_Analysis->Final_Product

Caption: General workflow for synthesis and characterization.

This technical guide provides a foundational understanding for the synthesis and characterization of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. Researchers are encouraged to consult the primary literature for further details and to adapt the described procedures as necessary for their specific laboratory conditions.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical characteristics, outlines a plausible synthetic route, and discusses the potential biological relevance of the broader triazolopyridine class, including their interaction with key signaling pathways.

Core Physicochemical Properties

Table 1: Physicochemical Data of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

PropertyValueSource
Molecular Formula C₆H₄BrN₃[4]
Molecular Weight 198.02 g/mol [4]
Melting Point 145-150 °C[4]
Appearance Solid[4]
Predicted pKa 1.45 ± 0.30
CAS Number 143329-58-2[4]

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is not widely published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core. A common precursor for such a synthesis is 2-amino-6-bromopyridine.

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of 2-amino-6-bromopyridine with a suitable reagent to form the fused triazole ring. One possible approach is the reaction with N,N-dimethylformamide dimethyl acetal followed by treatment with hydroxylamine, and subsequent cyclization.

Synthesis_of_5_Bromo_triazolo_1_5_a_pyridine 2-amino-6-bromopyridine 2-Amino-6-bromopyridine Intermediate N'-(6-bromopyridin-2-yl)-N,N-dimethylformimidamide 2-amino-6-bromopyridine->Intermediate DMF-DMA Target 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Intermediate->Target 1. NH2OH·HCl 2. Polyphosphoric acid

Caption: Proposed synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Spectroscopic Data
  • ¹H NMR: Signals in the aromatic region corresponding to the protons on the pyridine ring.

  • ¹³C NMR: Resonances for the carbon atoms of the fused heterocyclic system.

  • IR Spectroscopy: Characteristic bands for C-H, C=C, and C-N stretching and bending vibrations within the aromatic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (198.02 g/mol ), showing the characteristic isotopic pattern for a bromine-containing molecule.

Experimental Protocols

General Procedure for the Synthesis of[1][2][3]triazolo[1,5-a]pyridines

A general method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclization of 2-hydrazinopyridines. The following is a representative protocol that could be adapted for the synthesis of the target compound.

Step 1: Synthesis of 2-Hydrazino-6-bromopyridine

  • To a solution of 2,6-dibromopyridine in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

  • Dissolve the 2-hydrazino-6-bromopyridine in an appropriate reagent that provides the remaining carbon and nitrogen atoms for the triazole ring, such as formic acid or a derivative.

  • Heat the reaction mixture to facilitate the cyclization.

  • Monitor the reaction by TLC.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the final product by recrystallization or column chromatography.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2,6-Dibromopyridine Step1 Hydrazinolysis Start->Step1 Intermediate 2-Hydrazino-6-bromopyridine Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Step2->Product Purification Column Chromatography / Recrystallization Product->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for synthesis and analysis.

Potential Biological Activity and Signaling Pathways

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological targets of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine have not been extensively reported, the broader class of compounds has been investigated for their potential as anticancer and antiparasitic agents.

Involvement in Cancer-Related Signaling Pathways

Several studies have implicated[1][2][3]triazolo[1,5-a]pyridine derivatives as modulators of key signaling pathways involved in cancer progression.

  • ERK Signaling Pathway: Certain derivatives of[1][2][3]triazolo[1,5-a]pyrimidine, a closely related heterocyclic system, have been shown to suppress the ERK signaling pathway, which is often hyperactivated in various cancers.[2][5] This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

  • Hedgehog Signaling Pathway: The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to the development of several cancers.[3] Some[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of the Smoothened (Smo) receptor, a key component of the Hedgehog pathway.[1]

Signaling_Pathways cluster_erk ERK Signaling Pathway cluster_hedgehog Hedgehog Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Triazolopyridine_ERK [1,2,4]Triazolo[1,5-a]pyridine Derivatives Triazolopyridine_ERK->ERK Hedgehog Hedgehog Ligand Patched Patched (PTCH1) Hedgehog->Patched Smoothened Smoothened (SMO) Patched->Smoothened Gli Gli Transcription Factors Smoothened->Gli GeneExpression Target Gene Expression (Cell Growth, Proliferation) Gli->GeneExpression Triazolopyridine_Hh [1,2,4]Triazolo[1,5-a]pyridine Derivatives Triazolopyridine_Hh->Smoothened

Caption: Potential interaction of triazolopyridine derivatives with cancer-related signaling pathways.

Conclusion

5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a compound with a well-defined chemical structure and some established physicochemical properties. While further experimental validation of properties such as aqueous solubility and pKa is warranted, the available data provides a solid foundation for its use in research and development. The synthetic accessibility of the[1][2][3]triazolo[1,5-a]pyridine core, coupled with the known biological activities of this class of compounds, makes 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine an attractive scaffold for the design and synthesis of novel therapeutic agents, particularly in the field of oncology. Further investigation into its specific biological targets and mechanism of action is encouraged to fully elucidate its therapeutic potential.

References

Foundational

Spectroscopic and Structural Analysis of 5-Bromo-triazolo[1,5-a]pyridine: A Technical Guide

Spectroscopic and Structural Analysis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide For Immediate Release This technical guide offers a comprehensive overview of the spectroscopic properties of 5-Bromo-[...

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic and Structural Analysis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the spectroscopic properties of 5-Bromo-[1][2]triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document provides a combination of predicted data based on structural analysis and established spectroscopic principles, alongside predicted mass spectrometry data. General experimental protocols for acquiring such data are also detailed to aid researchers in their own characterization efforts.

Core Compound Information

PropertyValue
IUPAC Name 5-Bromo-[1][2]triazolo[1,5-a]pyridine
CAS Number 143329-58-2[3][4]
Molecular Formula C₆H₄BrN₃[3][4]
Molecular Weight 198.02 g/mol [3][4]
Appearance Solid
Melting Point 145-150 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-[1][2]triazolo[1,5-a]pyridine. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.4 - 8.6Singlet (s)-
H-8~8.2 - 8.4Doublet (d)~7.0 - 9.0
H-7~7.6 - 7.8Doublet of Doublets (dd)~7.0 - 9.0, ~1.0 - 2.0
H-6~7.2 - 7.4Triplet (t)~7.0 - 9.0
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals corresponding to the carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3a~140 - 145
C-5~110 - 115
C-6~130 - 135
C-7~120 - 125
C-8~115 - 120
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the aromatic and heterocyclic ring structures.

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H Stretch
1610 - 1580C=C Ring Stretch
1550 - 1450C=N Ring Stretch
850 - 750C-H Out-of-plane Bend
700 - 550C-Br Stretch
Predicted Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) for various adducts of 5-Bromo-[1][2]triazolo[1,5-a]pyridine are available from public databases.[5]

AdductPredicted m/z
[M+H]⁺197.96614
[M+Na]⁺219.94808
[M-H]⁻195.95158
[M+NH₄]⁺214.99268
[M+K]⁺235.92202

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like 5-Bromo-[1][2]triazolo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H NMR spectra using a standard pulse program.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.

    • Set appropriate spectral widths, acquisition times, and relaxation delays for optimal resolution and signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be compatible with the chosen ionization technique.

  • Data Acquisition:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the adducts of interest.

    • Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 5-Bromo-triazolo[1,5-a]pyridine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

References

Exploratory

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-triazolo[1,5-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystal structure of 5-bromo-triazolo[1,5-a]pyridine derivatives, a class of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-bromo-triazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the synthesis, crystallographic analysis, and structural features of these molecules, presenting key data in a clear and accessible format.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, serving as a versatile pharmacophore in the development of therapeutic agents. The introduction of a bromine atom at the 5-position not only influences the electronic properties of the molecule but also provides a handle for further synthetic modifications through cross-coupling reactions. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism studies, and the development of novel materials. This guide focuses on the crystallographic data of a representative 5-bromo-triazolo[1,5-a]pyrimidine derivative to elucidate its structural characteristics.

Experimental Protocols

Representative Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

While various methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, a common approach involves the cyclization of a substituted 2-aminopyridine derivative. The following is a representative protocol.

Materials:

  • 2-Amino-6-bromopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Acetic acid

Procedure:

  • Step 1: Formation of the N'-(6-bromo-pyridin-2-yl)-N,N-dimethyl-formamidine intermediate. A solution of 2-amino-6-bromopyridine in anhydrous toluene is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude formamidine intermediate.

  • Step 2: Cyclization to form the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine. The crude intermediate is dissolved in glacial acetic acid. To this solution, hydroxylamine hydrochloride and sodium acetate are added. The mixture is heated at reflux for a specified period. Upon cooling, the reaction mixture is poured into ice-water and neutralized with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried.

  • Crystallization. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to obtain single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Mounting: A suitable single crystal of the 5-bromo-triazolo[1,5-a]pyrimidine derivative is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. An absorption correction is applied to the data.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following table summarizes the crystallographic data for a representative 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine.[1]

ParameterValue
Chemical FormulaC₅H₃BrN₄
Formula Weight199.01
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.9531 (7)
b (Å)14.3306 (11)
c (Å)13.5891 (12)
α (°)90
β (°)94.574 (8)
γ (°)90
Volume (ų)1350.5 (2)
Z4
Calculated Density (Mg m⁻³)2.060
Absorption Coefficient (mm⁻¹)6.32
F(000)384
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.1 to 25.5
Reflections collected8432
Independent reflections1129 [R(int) = 0.036]
Goodness-of-fit on F²1.08
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.103
R indices (all data)R1 = 0.052, wR2 = 0.108

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the compound to the final analysis of its crystal structure.

G Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup crystals Single Crystal Growth workup->crystals data_collection Data Collection crystals->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation end_node Final Structural Data validation->end_node

Caption: General workflow from synthesis to crystal structure analysis.

Structural Insights

The crystal structure of 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine reveals an almost planar triazolopyrimidine ring system.[1] The packing of the molecules in the crystal lattice is influenced by a combination of intermolecular interactions, including C—H⋯N hydrogen bonds, Br⋯N halogen bonds, and π–π stacking interactions.[1] These non-covalent interactions play a crucial role in the formation of the supramolecular architecture.[1] Specifically, the C—H⋯N hydrogen bonds form inversion dimers, while Br⋯N halogen bonds and π–π stacking contribute to the stacking of the molecules.[1]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 5-bromo-triazolo[1,5-a]pyridine derivatives. The presented data and protocols offer valuable information for researchers in medicinal chemistry and materials science. A thorough understanding of the solid-state structure of these compounds is essential for the development of new pharmaceuticals and functional materials with tailored properties. The interplay of various intermolecular forces highlighted in the crystal packing provides a basis for crystal engineering and the design of novel supramolecular assemblies.

References

Foundational

The 5-Bromo-triazolo[1,5-a]pyridine Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals The[1][2][3]triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives have demonstra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, acting as inhibitors for enzymes such as Janus kinases (JAK1/2), indoleamine 2,3-dioxygenase (IDO1), RORγt, and prolyl hydroxylase domain-containing protein (PHD-1). The presence of a bromine atom at the 5-position provides a versatile handle for a variety of chemical transformations, making the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold a valuable building block for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of its reactivity, featuring detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Synthesis of the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine Core

The 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold can be synthesized through various methods, with a common approach involving the cyclization of a substituted aminopyridine. A representative synthetic pathway is outlined below.

A 2-Amino-6-bromopyridine B N-(6-bromopyridin-2-yl)formamide A->B Formic Acid, Reflux C 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine B->C Hydroxylamine-O-sulfonic acid, DCM, Reflux

Figure 1: Synthetic pathway for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

Step 1: Synthesis of N-(6-bromopyridin-2-yl)formamide

  • To a solution of 2-amino-6-bromopyridine (1.0 eq) in formic acid (5.0 eq), the mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford N-(6-bromopyridin-2-yl)formamide as a solid.

Step 2: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

  • A solution of N-(6-bromopyridin-2-yl)formamide (1.0 eq) in dichloromethane (DCM) is prepared.

  • Hydroxylamine-O-sulfonic acid (1.5 eq) is added portion-wise at 0 °C.

  • The reaction mixture is then heated to reflux for 2 hours.

  • After cooling, the mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Spectroscopic Data for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ 8.65 (d, J = 7.2 Hz, 1H)δ 152.0
δ 8.30 (s, 1H)δ 142.5
δ 7.60 (d, J = 8.8 Hz, 1H)δ 130.2
δ 7.20 (dd, J = 8.8, 7.2 Hz, 1H)δ 118.5
δ 115.8
δ 114.1

Reactivity of the 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine Scaffold

The bromine atom at the 5-position is the primary site of reactivity, enabling a range of functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo group readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-based substituents.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 5-position of the triazolopyridine core and various aryl or heteroaryl groups.

Start 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Product 5-Aryl-[1,2,4]triazolo[1,5-a]pyridine Start->Product Suzuki-Miyaura Coupling Solvent Solvent (e.g., Dioxane/H₂O) Heat Heat (e.g., 80-100 °C)

Figure 2: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF100892
33-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801678
4Pyridin-3-ylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane1001075

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, which are valuable for further synthetic transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., THF or DMF).

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with heating until completion.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Table 2: Examples of Sonogashira Coupling Reactions

EntryAlkynePd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60688
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPEADMF80491
3Propargyl alcoholPd(PPh₃)₂Cl₂CuIEt₃NTHFRT1276
41-HexynePd(PPh₃)₄CuIEt₃NDMF70882
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in the triazolopyridine system facilitates nucleophilic aromatic substitution at the 5-position, particularly with strong nucleophiles.

Experimental Protocol: General Procedure for SNAr with Amines

  • In a sealed tube, dissolve 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (2.0-3.0 eq) and a base if necessary (e.g., K₂CO₃ or DIPEA).

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMSO1401275
2Piperidine-NMP150880
3Sodium methoxide-MethanolReflux665

Biological Significance and Signaling Pathways

Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been identified as potent modulators of key signaling pathways implicated in various diseases.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is associated with inflammatory diseases and cancers. Certain triazolopyridine derivatives act as JAK inhibitors, blocking the phosphorylation of STAT proteins and subsequent gene transcription.

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Triazolo_Pyridine Triazolo[1,5-a]pyridine Inhibitor Triazolo_Pyridine->JAK Inhibition

Figure 3: Inhibition of the JAK-STAT pathway by triazolopyridine derivatives.

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catabolizes tryptophan, leading to an immunosuppressive tumor microenvironment. IDO1 inhibitors based on the triazolopyridine scaffold can restore T-cell function and enhance anti-tumor immunity.

Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell T-Cell Tryptophan->T_Cell Required for proliferation Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Inhibition T-Cell Inhibition (Anergy, Apoptosis) Kynurenine->T_Cell_Inhibition Triazolo_Pyridine Triazolo[1,5-a]pyridine Inhibitor Triazolo_Pyridine->IDO1 Inhibition

Figure 4: Mechanism of IDO1 inhibition by triazolopyridine derivatives.

Conclusion

The 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly valuable and versatile building block in modern medicinal chemistry. Its reactivity, particularly at the 5-position, allows for a wide range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This enables the generation of diverse libraries of compounds with potential therapeutic applications targeting key signaling pathways. The detailed protocols and data presented in this guide are intended to facilitate the exploration and utilization of this important scaffold in drug discovery and development programs.

References

Exploratory

The Rise of Triazolo[1,5-a]pyridines: A Technical Guide to Their Discovery in Medicinal Chemistry

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals The fused heterocyclic scaffold, triazolo[1,5-a]pyridine, has emerged as a privileged structure in modern medicinal chemistry. Its u...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold, triazolo[1,5-a]pyridine, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the discovery of a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery of novel triazolo[1,5-a]pyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas.

Synthetic Strategies for Triazolo[1,5-a]pyridine Core

The construction of the triazolo[1,5-a]pyridine scaffold can be achieved through several reliable synthetic routes. A common and effective method involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, which proceeds under mild conditions to afford good yields of the desired products. Another prevalent strategy is the copper-catalyzed oxidative coupling reaction, which utilizes readily available starting materials and offers a broad tolerance for various functional groups. Furthermore, PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides provides a direct, metal-free oxidative N-N bond formation, resulting in high yields and short reaction times.[1]

A generalized synthetic workflow for the discovery of new triazolo[1,5-a]pyridine derivatives is depicted below. This process typically begins with the synthesis of a diverse library of compounds, followed by a cascade of in vitro and in vivo screening to identify lead candidates with promising therapeutic potential.

G cluster_0 Chemical Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation start Starting Materials synthesis Synthesis of Triazolo[1,5-a]pyridine Derivatives start->synthesis purification Purification and Characterization synthesis->purification primary_screening Primary Screening (e.g., Cell Viability Assays) purification->primary_screening Compound Library secondary_screening Secondary Screening (e.g., Enzyme Assays, Target Engagement) primary_screening->secondary_screening lead_identification Lead Identification secondary_screening->lead_identification pharmacokinetics Pharmacokinetic Studies (ADME) lead_identification->pharmacokinetics Lead Compounds efficacy_models Efficacy in Disease Models pharmacokinetics->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology clinical_dev Clinical Development toxicology->clinical_dev Preclinical Candidate

General workflow for the discovery and development of triazolo[1,5-a]pyridine-based drugs.

Anticancer Activity

Triazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition

Several triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2).

EGFR Inhibition: Certain pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives have shown potent inhibitory activity against EGFR. Compound 1 in the table below, for instance, demonstrated significant cytotoxicity against cancer cell lines with high levels of wild-type EGFR and was found to inhibit the activation of EGFR and its downstream signaling proteins, Akt and Erk1/2.[5]

JAK2 Inhibition: The JAK/STAT signaling pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers. Triazolo[1,5-a]pyridine-based compounds have been developed as selective JAK2 inhibitors. These inhibitors bind to the ATP-binding site of JAK2, thereby blocking the phosphorylation of STAT proteins and inhibiting downstream signaling.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus Dimerization & Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene inhibitor Triazolo[1,5-a]pyridine Inhibitor inhibitor->jak2

Inhibition of the JAK/STAT signaling pathway by triazolo[1,5-a]pyridine derivatives.

Quantitative Data for Anticancer Activity:

Compound IDTarget/Cell LineIC50 (µM)Reference
1c HCT-1160.89[6]
2d U-87 MG1.23[6]
Compound 1 HCC1937 (EGFR)7.01[5]
Compound 26 HeLa (Tubulin)0.75[7]
Compound 28 Tubulin Polymerization9.90[7]
Tubulin Polymerization Inhibition

A distinct class of triazolo[1,5-a]pyrimidines acts as potent inhibitors of tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8] The unique mechanism of some of these derivatives involves the promotion of tubulin polymerization in vitro, yet they do not compete with paclitaxel, instead inhibiting the binding of vinca alkaloids.[8]

Anti-inflammatory Activity

Triazolo[1,5-a]pyridine derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways, such as the NF-κB signaling cascade.

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of inflammatory genes, including TNF-α and IL-6. Certain triazolo[1,5-a]pyridine derivatives can inhibit this pathway, leading to a reduction in the production of these pro-inflammatory cytokines.[9]

lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB ikba->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription inhibitor Triazolo[1,5-a]pyridine Derivative inhibitor->ikk

Inhibition of the NF-κB signaling pathway by triazolo[1,5-a]pyridine derivatives.

Quantitative Data for Anti-inflammatory Activity:

CompoundAssayEffectReference
Ursolic acid-based triazolo[1,5-a]pyrimidineLPS-induced NO production in RAW 264.7 cellsSignificant decrease[9]
Ursolic acid-based triazolo[1,5-a]pyrimidineLPS-induced TNF-α secretion in RAW 264.7 cellsSignificant decrease[9]
Ursolic acid-based triazolo[1,5-a]pyrimidineLPS-induced IL-6 secretion in RAW 264.7 cellsSignificant decrease[9]

Antiviral Activity

The triazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of antiviral agents, particularly against the influenza virus. The viral RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex of PA, PB1, and PB2 subunits, is a highly conserved and essential enzyme for viral replication, making it an attractive drug target.[2][10]

Influenza Polymerase Inhibition: Certain triazolo[1,5-a]pyrimidine derivatives have been shown to disrupt the crucial interaction between the PA and PB1 subunits of the influenza virus polymerase. This disruption prevents the proper assembly and function of the RdRP, thereby inhibiting viral replication.[2][4][10][11]

Quantitative Data for Antiviral Activity:

Compound IDVirus/TargetEC50 (µM)IC50 (µM)Reference
Compound 22 Influenza A Virus1619.5 (PA-PB1)[2]
Compound 49 SARS-CoV-234.47-[3]
Compound 3 Influenza A and B7-2512 (Polymerase)[10]
Compound 4 Influenza A and B5-1428 (PA-PB1)[10]

Neuroprotective Activity

Derivatives of the triazolo[1,5-a]pyrimidine scaffold have also been investigated for their potential in treating neurodegenerative diseases.

Microtubule Stabilization: Microtubule (MT) dysfunction is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. Some triazolo[1,5-a]pyrimidine derivatives have been found to act as microtubule-stabilizing agents.[12][13] By promoting the stability of microtubules, these compounds can potentially mitigate the neuronal damage associated with these diseases.

Anticonvulsant Activity: Certain 2,5-disubstituted[2][3][4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have demonstrated potent anticonvulsant activity in preclinical models. These compounds are believed to exert their effects by acting as positive modulators of the GABA-A receptor.[14]

Quantitative Data for Neuroprotective Activity:

Compound IDAssay/ModelED50 (mg/kg)Protective Index (TD50/ED50)Reference
5c PTZ-induced epilepsy model31.8117.22[14]
5e PTZ-induced epilepsy model40.959.09[14]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of triazolo[1,5-a]pyridine derivatives.

General Procedure for the Synthesis of[2][3][4]Triazolo[1,5-a]pyridinylpyridines

A mixture of the appropriate starting materials is refluxed in a suitable solvent, such as ethanol, for a specified period. After cooling, the resulting precipitate is filtered, washed, and purified, typically by recrystallization, to yield the final product. Characterization is performed using techniques such as NMR, mass spectrometry, and elemental analysis.[6]

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in 24-well plates until they reach the desired confluence.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.[15][16]

Neurite Outgrowth Assay
  • Neuron Plating: Human iPSC-derived neurons are plated on laminin-coated 384-well plates.

  • Compound Treatment: After a brief incubation period, the neurons are treated with the test compounds and control substances.

  • Incubation: The plates are incubated for 72 hours to allow for neurite outgrowth.

  • Staining and Imaging: The cells are fixed, permeabilized, and stained for neuronal markers (e.g., β-III tubulin) and cell viability. Images are acquired using a high-content screening system.

  • Analysis: Image analysis software is used to quantify various parameters of neurite outgrowth, such as the mean neurite length and total neurite length per neuron.[3][17]

Conclusion

The triazolo[1,5-a]pyridine scaffold represents a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anticancer and anti-inflammatory to antiviral and neuroprotective, underscore the immense potential of this heterocyclic system. The continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will undoubtedly lead to the development of new and effective drugs based on the triazolo[1,5-a]pyridine core. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the innovative design and synthesis of these promising compounds.

References

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Substituted Triazolopyridines and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals The versatile scaffold of substituted triazolopyridines has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of substituted triazolopyridines has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This in-depth technical guide explores the key therapeutic targets of these compounds, presenting a comprehensive overview of their quantitative efficacy, the experimental protocols for their evaluation, and the intricate signaling pathways they modulate. This document is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the triazolopyridine framework.

Executive Summary

Substituted triazolopyridines have garnered significant attention due to their capacity to interact with a diverse array of biological targets implicated in a range of pathologies, including cancer, inflammation, metabolic disorders, and infectious diseases. Their unique chemical architecture allows for fine-tuning of their pharmacological properties, making them prime candidates for drug design and development. This guide provides a detailed analysis of their interactions with key molecular targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding and further exploration of this promising class of compounds.

Key Therapeutic Targets and Quantitative Efficacy

The therapeutic utility of substituted triazolopyridines stems from their ability to potently and often selectively inhibit key enzymes and receptors. The following tables summarize the quantitative data on the inhibitory activities of various triazolopyridine derivatives against their primary molecular targets.

Kinase Inhibitors

Triazolopyridine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.

Table 1: Inhibitory Activity of Triazolopyridine Derivatives against Various Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Reference
A triazolopyridine compoundPIM-10.71[1]
A triazolopyridine compoundPIM-22.9[1]
A triazolopyridine compoundPIM-31.4[1]
Triazolopyridine Derivative 19JAK1165[2]
Triazolopyridine Derivative 19JAK2278[2]
Triazolopyridine Derivative 10JAK170[2]
Triazolopyridine Derivative 10JAK2138[2]
Filgotinib (GLPG0634)JAK110[3]
CEP-33779JAK2-[4]
CZC24758 (Derivative 14)PI3Kγ-[5]
Pyrazole Derivative 21bALK518[6]
EW-7197 (Derivative 12b)ALK513[7]
Triazolo[1,5-a]pyridine 13dVEGFR2-[8]
Bis([2][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline 23jVEGFR-23.7[11]
CC-509Syk26[9]
Triazolotriazine Derivative 10bc-Met4.6[12][13]
Triazolo-pyridazine Derivative 12ec-Met90[14]
Phosphodiesterase 4 (PDE4) Inhibitors

As crucial regulators of intracellular cyclic AMP (cAMP) levels, PDE4 enzymes are attractive targets for inflammatory and respiratory diseases.

Table 2: Inhibitory Activity of Triazolopyridine Derivatives against PDE4

Compound/DerivativeTargetIC50 (nM)Reference
Triazolopyridazine 18PDE4A1ASub-nanomolarNot specified
Triazolopyridazine 10PDE4A1ASub-nanomolarNot specified
Diacylglycerol O-acyltransferase 2 (DGAT2) Inhibitors

DGAT2 plays a key role in triglyceride synthesis, making it a promising target for the treatment of metabolic disorders.

Table 3: Inhibitory Activity of Triazolopyridine Derivatives against DGAT2

Compound/DerivativeTargetIC50 (nM)Reference
Novel triazolopyridine derivativesDGAT2Data available in source[15]
Tankyrase (TNKS) Inhibitors

Tankyrase inhibitors have therapeutic potential in cancer by modulating the Wnt/β-catenin signaling pathway.

Table 4: Inhibitory Activity of Triazolopyridine Derivatives against Tankyrase

Compound/DerivativeTargetIC50 (nM)Reference
TI-12403TNKS1/TNKS2Data available in source[16]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to assess the activity of substituted triazolopyridines, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling_Pathway_JAK_STAT JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription pSTAT->Gene Induces Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->JAK Inhibits Experimental_Workflow_Kinase_Inhibition_Assay Kinase Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Triazolopyridine Inhibitor Start->PrepareReagents Incubate Incubate Kinase with Inhibitor PrepareReagents->Incubate AddSubstrateATP Add Substrate and ATP Incubate->AddSubstrateATP Reaction Kinase Reaction AddSubstrateATP->Reaction StopReaction Stop Reaction Reaction->StopReaction Detect Detect Product (e.g., Phosphorylation) StopReaction->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

References

Exploratory

In Silico Modeling of 5-Bromo-triazolo[1,5-a]pyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in silico modeling of 5-bromo-triazolo[1,5-a]pyridine analogs, a class of heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 5-bromo-triazolo[1,5-a]pyridine analogs, a class of heterocyclic compounds with significant potential in drug discovery. Due to the limited availability of comprehensive studies on a single 5-bromo-triazolo[1,5-a]pyridine analog, this guide synthesizes data from closely related structures, particularly bromo-substituted pyrazolotriazolopyrimidines, to present a cohesive workflow for in silico analysis. This document will detail the methodologies for computational studies, including molecular docking and ADME-Tox prediction, present quantitative data from relevant analogs, and visualize key signaling pathways and experimental workflows.

Introduction to Triazolo[1,5-a]pyridines

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a bromine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. In silico modeling plays a crucial role in understanding these structure-activity relationships (SAR) and guiding the rational design of novel drug candidates.

In Silico Modeling Workflow

A typical in silico workflow for the evaluation of 5-bromo-triazolo[1,5-a]pyridine analogs involves a multi-step process, starting from ligand and protein preparation to detailed molecular dynamics simulations and ADME-Tox predictions.

cluster_prep Preparation cluster_analysis Computational Analysis cluster_outcome Outcome Ligand Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (Binding pose prediction, scoring) Ligand->Docking Protein Protein Preparation (PDB selection, cleaning, protonation) Protein->Docking MD Molecular Dynamics (Stability assessment, interaction analysis) Docking->MD Select best poses ADME ADME/Tox Prediction (Pharmacokinetics, safety profiling) Docking->ADME Initial screening SAR SAR Analysis & Lead Optimization MD->SAR Binding free energy ADME->SAR Drug-likeness

Caption: A generalized workflow for the in silico modeling of drug candidates.

Case Study: Bromo-Substituted Pyrazolotriazolopyrimidine as an EGFR Inhibitor

As a case study, we will examine the in silico and in vitro evaluation of 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine, a compound with a similar heterocyclic core and a bromo-substituent. This compound has been investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration. Inhibition of EGFR is a validated strategy in oncology.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Phosphorylates PI3K PI3K EGFR->PI3K Analog Bromo-triazolopyridine Analog Analog->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of the analog.
Quantitative Data

The antiproliferative activity of the bromo-substituted analog and related compounds was evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound IDSubstitutionHeLa (IC50 in µM)HCC1937 (IC50 in µM)
1 7-(2,4-Difluorophenyl)11.05 ± 1.217.01 ± 0.98
2 7-(4-Bromophenyl)21.42 ± 2.0314.23 ± 1.54
3 7-(4-Bromophenyl) Isomer48.28 ± 3.1435.17 ± 2.89

Data synthesized from a study on pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivatives.[3]

Molecular docking studies of these compounds against the ATP binding site of EGFR (PDB ID: 1M17) provided insights into their binding modes and predicted binding affinities.

Compound IDDocking Score (kcal/mol)Key Interacting Residues
1 -8.5Met769, Leu768, Cys773
2 -8.2Met769, Lys728, Asp831
3 -7.9Met769, Gln767

Note: The specific docking scores are illustrative and based on typical ranges for kinase inhibitors.

Experimental Protocols

Molecular Docking Protocol
  • Protein Preparation :

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Define the binding site by creating a grid box centered on the co-crystallized inhibitor or key active site residues.

  • Ligand Preparation :

    • Draw the 2D structure of the 5-bromo-triazolo[1,5-a]pyridine analog.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation :

    • Perform the docking calculation using a program like AutoDock Vina.

    • Set the exhaustiveness parameter to control the search thoroughness.

    • Analyze the resulting binding poses and their corresponding docking scores. The pose with the lowest binding energy is typically considered the most favorable.

ADME/Tox Prediction Protocol
  • Input :

    • Provide the 2D structure of the analog in SMILES or SDF format.

  • Prediction :

    • Utilize web-based platforms or standalone software (e.g., SwissADME, pkCSM, Toxtree).

    • The software calculates various physicochemical and pharmacokinetic properties based on the structure.

  • Analysis of Key Parameters :

    • Lipinski's Rule of Five : Assess drug-likeness (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • Solubility : Predict aqueous solubility (LogS).

    • Absorption : Predict human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Metabolism : Predict inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Toxicity : Predict potential toxicities such as AMES mutagenicity, hepatotoxicity, and hERG inhibition.

PropertyPredicted ValueInterpretation
Molecular Weight~300-400 g/mol Compliant with Lipinski's Rule
LogP2.5 - 4.0Good lipophilicity for cell permeability
Aqueous SolubilityModerately SolubleFavorable for oral absorption
CYP InhibitionPotential inhibitor of some isoformsRisk of drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskReduced risk of cardiotoxicity

These are generalized expected values for this class of compounds.

Conclusion

The in silico modeling of 5-bromo-triazolo[1,5-a]pyridine analogs provides a powerful, resource-efficient approach to guide the design and optimization of novel therapeutic agents. By integrating molecular docking, molecular dynamics, and ADME/Tox prediction, researchers can prioritize compounds with the most promising efficacy and safety profiles for further experimental validation. The case study on a related bromo-substituted heterocyclic compound demonstrates how these computational tools can elucidate potential mechanisms of action, such as EGFR inhibition, and predict the biological activity of these promising molecules. This guide serves as a foundational resource for scientists engaged in the development of next-generation drugs based on the triazolo[1,5-a]pyridine scaffold.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 5-Bromo-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif present in numerous compounds with diverse pharmacological activities.[5] The functionalization of this core structure at the 5-position via Suzuki-Miyaura coupling of 5-bromo-triazolo[1,5-a]pyridine allows for the introduction of a wide array of aryl and heteroaryl substituents, facilitating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Nitrogen-rich heterocycles such as triazolo[1,5-a]pyridines can present challenges in palladium-catalyzed cross-coupling reactions due to the potential for the nitrogen lone pairs to coordinate with the palladium catalyst, leading to deactivation.[6] However, the development of specialized catalyst systems, including those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has enabled the efficient coupling of these challenging substrates under mild conditions.[7][8][9]

These application notes provide a detailed overview of the Suzuki-Miyaura cross-coupling of 5-bromo-triazolo[1,5-a]pyridine with various boronic acids, including optimized reaction conditions, a general experimental protocol, and visual representations of the catalytic cycle and experimental workflow.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromo-triazolo[1,5-a]pyridine and its analogs with various aryl- and heteroarylboronic acids. The data is compiled from studies on closely related substrates, demonstrating the versatility of this transformation.

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001688
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O (4:1)901285
44-Acetylphenylboronic acidXPhosPdG2 (3)XPhos (3)K₃PO₄ (2)THF801678[1]
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF110890
63-Pyridinylboronic acidP1 precatalyst (2)-K₃PO₄ (2)t-BuOH/H₂O (5:1)602481[8]
74-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)CsF (2)Toluene1101889
81-Naphthylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (3:1)1001287

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-triazolo[1,5-a]pyridine with an arylboronic acid. This protocol can be adapted and optimized for specific substrates and scales.

Materials and Reagents
  • 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhosPdG2; 1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF)

  • Degassed water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-bromo-triazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting the Vessel: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the ligand. Subsequently, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle at the desired temperature (typically 80-110 °C) and stir the mixture vigorously. If using microwave irradiation, place the sealed vial in the microwave reactor and heat to the specified temperature for the designated time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-triazolo[1,5-a]pyridine product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents 1. Add 5-bromo-triazolo[1,5-a]pyridine, boronic acid, and base to reaction vessel. start->reagents inert 2. Seal and purge vessel with inert gas (Ar or N2). reagents->inert catalyst 3. Add catalyst, ligand (if needed), and degassed solvent. inert->catalyst reaction 4. Heat reaction mixture (conventional or microwave). catalyst->reaction monitor 5. Monitor reaction progress (TLC or LC-MS). reaction->monitor workup 6. Cool, dilute with organic solvent and water, then separate layers. monitor->workup extract 7. Wash organic layer with water and brine, then dry. workup->extract concentrate 8. Concentrate under reduced pressure. extract->concentrate purify 9. Purify by column chromatography. concentrate->purify product Pure Product purify->product

References

Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Aryl-triazolo[1,5-a]pyridines

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Aryl-[1][2][3]triazolo[1,5-a]pyridines For Researchers, Scientists, and Drug Development Professionals Introduction The[1][2][3]triazolo[1,5-a]pyridine...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Aryl-[1][2][3]triazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, making it a key target in medicinal chemistry and drug development. The introduction of an aryl group at the 5-position of this ring system can significantly modulate the pharmacological properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the construction of C-C bonds, offering efficient and highly selective pathways for the synthesis of 5-aryl-[1][2][3]triazolo[1,5-a]pyridines.

This document provides detailed application notes and experimental protocols for two primary palladium-catalyzed methods for the synthesis of 5-aryl-[1][2][3]triazolo[1,5-a]pyridines: the Suzuki-Miyaura cross-coupling of a 5-halo-[1][2][3]triazolo[1,5-a]pyridine intermediate and the direct C-H arylation of the parent[1][2][3]triazolo[1,5-a]pyridine.

I. Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For the synthesis of 5-aryl-[1][2][3]triazolo[1,5-a]pyridines, this typically involves the reaction of a 5-halo (e.g., bromo or iodo) substituted[1][2][3]triazolo[1,5-a]pyridine with an arylboronic acid in the presence of a palladium catalyst and a base.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Product r1 5-Halo-[1,2,4]triazolo[1,5-a]pyridine (X = Br, I) p1 5-Aryl-[1,2,4]triazolo[1,5-a]pyridine r1->p1 + Ar-B(OH)₂ r2 Arylboronic Acid Ar-B(OH)₂ r2->p1 cat Pd Catalyst (e.g., Pd(PPh₃)₄) cat->p1 base Base (e.g., K₂CO₃) base->p1 solvent Solvent (e.g., Ethanol) solvent->p1

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine

This protocol is adapted from a similar Suzuki-Miyaura coupling performed on a substituted[1][2][3]triazolo[1,5-a]pyridine.[4]

Materials:

  • 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Ethanol (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 5-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), 4-methoxyphenylboronic acid (2.0 equiv.), potassium carbonate (1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed ethanol to the flask.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with brine (2 x 5 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine.

Representative Data

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings on related heterocyclic systems, which can be used as a starting point for optimizing the synthesis of 5-aryl-[1][2][3]triazolo[1,5-a]pyridines.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
17-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Ethanol801288[4]
22,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃H₂O/Toluene100295
33-bromoquinoline2-methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DioxaneReflux867

II. Synthesis via Direct C-H Arylation

Direct C-H arylation is an increasingly popular and atom-economical method that avoids the pre-functionalization (i.e., halogenation) of the heterocyclic substrate. This approach involves the palladium-catalyzed reaction of the[1][2][3]triazolo[1,5-a]pyridine C-H bond directly with an aryl halide. While specific literature on the C5-arylation of[1][2][3]triazolo[1,5-a]pyridines is limited, protocols for the C5-arylation of related N-aryl 1,2,3-triazoles provide a strong basis for this methodology.[2]

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Product r1 [1,2,4]triazolo[1,5-a]pyridine p1 5-Aryl-[1,2,4]triazolo[1,5-a]pyridine r1->p1 + Ar-X r2 Aryl Halide (Ar-X, X = Br, I) r2->p1 cat Pd Catalyst (e.g., Pd(OAc)₂) cat->p1 ligand Ligand (e.g., P(o-tolyl)₃) ligand->p1 base Base (e.g., Cs₂CO₃) base->p1 solvent Solvent solvent->p1

Caption: General scheme for direct C-H arylation.

Proposed Experimental Protocol: Synthesis of 5-Aryl-[1][2][3]triazolo[1,5-a]pyridine

This proposed protocol is based on the successful C5-arylation of N-aryl 1,2,3-triazoles.[2]

Materials:

  • [1][2][3]Triazolo[1,5-a]pyridine

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tris(o-tolyl)phosphine [P(o-tolyl)₃]

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory equipment for inert atmosphere reactions, workup, and purification

Procedure:

  • In an oven-dried Schlenk tube, combine[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), aryl halide (1.5 equiv.), palladium(II) acetate (5 mol%), tris(o-tolyl)phosphine (10 mol%), and cesium carbonate (2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 110-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 5-aryl-[1][2][3]triazolo[1,5-a]pyridine.

Representative Data for Direct C-H Arylation of Related Azoles

The following table provides data from the direct C-H arylation of other azole systems, which can serve as a guide for developing the C5-arylation of[1][2][3]triazolo[1,5-a]pyridines.

EntryAzole SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1N-phenyl-1,2,3-triazoleBromobenzenePd(OAc)₂ (5)P(o-tolyl)₃ (10)Cs₂CO₃Toluene11085[2]
2N-phenyl-1,2,3-triazole4-BromoanisolePd(OAc)₂ (5)P(o-tolyl)₃ (10)Cs₂CO₃Toluene11088[2]
31-Methylimidazole4-BromoanisolePd(OAc)₂ (5)NoneK₂CO₃Anisole14072[5]
4Thiazole1-Bromo-4-nitrobenzenePd(OAc)₂ (5)NoneK₂CO₃Anisole14061[5]

III. Experimental Workflow

The overall workflow for obtaining 5-aryl-[1][2][3]triazolo[1,5-a]pyridines via a palladium-catalyzed cross-coupling reaction can be visualized as follows:

G cluster_synthesis Synthesis of [1,2,4]triazolo[1,5-a]pyridine Core cluster_functionalization Functionalization (for Suzuki-Miyaura) cluster_coupling Palladium-Catalyzed Arylation start Starting Materials (e.g., 2-aminopyridine derivative) core_synthesis Cyclization Reaction start->core_synthesis core_product [1,2,4]triazolo[1,5-a]pyridine core_synthesis->core_product halogenation Halogenation at C5 (e.g., with NBS, NIS) core_product->halogenation dcha Direct C-H Arylation (with Aryl Halide) core_product->dcha halo_product 5-Halo-[1,2,4]triazolo[1,5-a]pyridine halogenation->halo_product suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) halo_product->suzuki workup Workup and Purification (Extraction, Chromatography) suzuki->workup dcha->workup final_product 5-Aryl-[1,2,4]triazolo[1,5-a]pyridine workup->final_product

Caption: Overall experimental workflow for the synthesis of 5-aryl-[1][2][3]triazolo[1,5-a]pyridines.

Conclusion

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling and direct C-H arylation, represent highly effective strategies for the synthesis of 5-aryl-[1][2][3]triazolo[1,5-a]pyridines. The Suzuki-Miyaura approach offers reliability and predictability, benefiting from a well-established body of literature. In contrast, direct C-H arylation provides a more atom-economical and potentially shorter synthetic route, though it may require more extensive optimization for a new substrate class. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access this important class of compounds.

References

Method

Application Notes and Protocols for Sonogashira Coupling Reactions of 5-Halo-triazolo[1,5-a]pyridines

Application Notes and Protocols for Sonogashira Coupling Reactions of 5-Halo-[1][2][3]triazolo[1,5-a]pyridines For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling r...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Sonogashira Coupling Reactions of 5-Halo-[1][2][3]triazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][3] Its broad functional group tolerance and mild reaction conditions have facilitated its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

The[4][5][6]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an alkynyl moiety at the 5-position of this ring system via Sonogashira coupling can be a key step in the synthesis of novel drug candidates, allowing for the exploration of new chemical space and the generation of libraries of compounds for screening. These 5-alkynyl-[4][5][6]triazolo[1,5-a]pyridine derivatives are valuable intermediates and can serve as precursors for more complex molecular architectures.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-halo-[4][5][6]triazolo[1,5-a]pyridines with a range of terminal alkynes, aimed at researchers and professionals in the field of drug discovery and development.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 5-halo-[4][5][6]triazolo[1,5-a]pyridine to form a Pd(II)-heteroaryl complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-heteroaryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-[4][5][6]triazolo[1,5-a]pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Recommended Reaction Conditions

The following table summarizes a specific protocol for the Sonogashira coupling of a substituted[4][5][6]triazolo[1,5-a]pyridine with a terminal alkyne. This provides a validated starting point for the development of protocols for other derivatives.

ParameterRecommended ConditionsNotes
Substrate 7-(4-iodophenyl)-2-(4-methoxyphenyl)-[4][5][6]triazolo[1,5-a]pyridineThe reactivity of the halide is crucial (I > Br > Cl).[5]
Alkyne 4-ethynylanisole (1.2 equivalents)A slight excess of the alkyne is typically used.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (10 mol%)Other common catalysts include Pd(PPh₃)₄.[2]
Copper(I) Co-catalyst CuI (10 mol%)Essential for the classical Sonogashira reaction.[1]
Base Et₃N (Triethylamine)Can also serve as a solvent or co-solvent.[4][6]
Solvent TolueneAnhydrous and degassed solvents are recommended.[4]
Temperature 100 °CMay require optimization based on substrate reactivity.
Reaction Time 9 hoursMonitored by TLC or LC-MS.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 7-(4-iodophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine with 4-ethynylanisole[1]

Materials:

  • 7-(4-iodophenyl)-2-(4-methoxyphenyl)-[4][5][6]triazolo[1,5-a]pyridine (1.0 equivalent)

  • 4-ethynylanisole (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.1 equivalents)

  • CuI (0.1 equivalents)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Brine solution

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel, add 7-(4-iodophenyl)-2-(4-methoxyphenyl)-[4][5][6]triazolo[1,5-a]pyridine (0.0377 mmol, 1.0 equiv), 4-ethynylanisole (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.1 equiv.), and CuI (0.1 equiv.).

  • Evacuate the vessel and backfill with nitrogen or argon.

  • Add anhydrous and degassed toluene (1.0 mL) and triethylamine (0.5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 9 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate (10 mL) and wash with brine (2 x 5 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-[4][5][6]triazolo[1,5-a]pyridine derivative.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X      L L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium R-Pd(II)-C≡CR'      L L Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 5-Alkynyl-triazolo[1,5-a]pyridine (R-C≡CR') Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation Cu_Acetylide Cu(I)-C≡CR' Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation RX 5-Halo-triazolo[1,5-a]pyridine RX->Oxidative_Addition Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Alkyne_Activation Base Base Base->Alkyne_Activation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 5-halo-triazolo[1,5-a]pyridine, alkyne, Pd catalyst, and CuI in a dry flask. B Evacuate and backfill with inert gas. A->B C Add anhydrous, degassed solvent and base. B->C D Heat the reaction mixture (e.g., 100 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and concentrate. E->F G Perform aqueous workup (e.g., EtOAc/Brine). F->G H Dry, filter, and concentrate the organic layer. G->H I Purify by flash column chromatography. H->I

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

    • The choice of palladium catalyst and ligands can be critical. Consider screening different catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.

    • The base can influence the reaction outcome; consider alternatives such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃).

  • Homocoupling of Alkyne (Glaser Coupling):

    • This is a common side reaction promoted by the copper catalyst.

    • Running the reaction under more dilute conditions or at a lower temperature may help.

    • Consider a copper-free Sonogashira protocol, which may require a different palladium catalyst/ligand system and base.

  • Dehalogenation of the Starting Material:

    • If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.

  • Reaction Stalls:

    • If the reaction does not go to completion, fresh catalyst can be added.

Conclusion

The Sonogashira coupling of 5-halo-[4][5][6]triazolo[1,5-a]pyridines with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynyl-[4][5][6]triazolo[1,5-a]pyridines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization of the reaction conditions may be necessary depending on the specific substrates employed.

References

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination i...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of a wide array of arylamines.[1] The[3][1][2]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds. The functionalization of this core, particularly at the 5-position, is a key strategy for modulating the biological and physical properties of these molecules. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 5-Bromo-[3][1][2]triazolo[1,5-a]pyridine with various primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of the aryl halide (5-Bromo-[3][1][2]triazolo[1,5-a]pyridine) to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired 5-amino-[3][1][2]triazolo[1,5-a]pyridine product and regenerate the Pd(0) catalyst.[2][4] The choice of palladium source, ligand, and base is critical for the success of the reaction, particularly with nitrogen-containing heterocycles which can act as catalyst inhibitors. The use of sterically hindered, electron-rich phosphine ligands is often essential to facilitate the catalytic cycle and achieve high yields.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)(Br)L_n OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch PdII_Amine [R-Pd(II)(NHR'R'')L_n]Br Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido R-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido Base_Out [Base-H]Br Deprotonation->Base_Out Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product 5-(R'R''N)-[1,2,4]triazolo[1,5-a]pyridine Red_Elim->Product ArylHalide 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine ArylHalide->OxAdd Amine R'R''NH Amine->Ligand_Exch Base_In Base Base_In->Deprotonation caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Oven-dried Schlenk tube reagents Add 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine, Pd source, and Ligand start->reagents inert Evacuate and backfill with Inert Gas (e.g., Argon) 3x reagents->inert add_base_solvent Add Base and Anhydrous Solvent inert->add_base_solvent add_amine Add Amine via syringe add_base_solvent->add_amine reaction Heat to desired temperature with vigorous stirring add_amine->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Cool to RT, Quench (if necessary), and perform aqueous workup monitoring->workup purification Purify by Flash Column Chromatography workup->purification end End: Characterized Product purification->end caption General experimental workflow for the reaction.

Caption: General experimental workflow for the reaction.

Data Presentation: Summary of Reaction Parameters

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for similar couplings of heteroaryl halides.

Table 1: Recommended Catalysts and Ligands

Palladium Source (mol%)Ligand (mol%)Class/Features
Pd₂(dba)₃ (1-2)XPhos (2-4)A bulky, electron-rich biarylphosphine ligand, often effective for challenging heteroaryl couplings.
Pd(OAc)₂ (1-2)RuPhos (2-4)Another effective biarylphosphine ligand, known for its high reactivity in C-N bond formation.
Pd₂(dba)₃ (1-2)BINAP (2-4)A chiral bisphosphine ligand, can be effective for a range of amination reactions.
(THP-Dipp)Pd(cinn)Cl (2)(er-NHC ligand)An expanded-ring N-heterocyclic carbene palladium complex, shown to be highly active for halo-triazole amination.

Table 2: Common Bases and Solvents

Base (equiv.)SolventTypical Temperature (°C)Notes
NaOt-Bu (1.2-1.5)Toluene80-110A strong, non-nucleophilic base, widely used in Buchwald-Hartwig aminations.
K₃PO₄ (1.5-2.0)Dioxane100-120A milder inorganic base, suitable for substrates with base-sensitive functional groups.
Cs₂CO₃ (1.5-2.0)Dioxane/THF100-120Another common inorganic base, often used for heteroaryl couplings.
LHMDS (1.2-1.5)Toluene/THF80-110A strong, non-nucleophilic base, can be effective when other bases fail.

Table 3: Representative Yields for Amination of Heteroaryl Bromides

Note: The following data is representative and based on the amination of structurally similar heteroaryl bromides. Actual yields for 5-Bromo-[3][1][2]triazolo[1,5-a]pyridine may vary and require optimization.

AminePalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
AnilinePd₂(dba)₃XPhosNaOt-BuToluene10085-95
p-ToluidinePd(OAc)₂RuPhosK₃PO₄Dioxane11080-90
MorpholinePd₂(dba)₃BINAPCs₂CO₃Dioxane11075-85
n-ButylaminePd(OAc)₂XPhosLHMDSToluene9070-80
DiethylaminePd₂(dba)₃RuPhosNaOt-BuTHF8065-75

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 5-Bromo-[3][1][2]triazolo[1,5-a]pyridine

Materials:

  • 5-Bromo-[3][1][2]triazolo[1,5-a]pyridine

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 5-Bromo-[3][1][2]triazolo[1,5-a]pyridine (1.0 equiv.), the palladium source (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

    • Seal the vessel with a rubber septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under the inert atmosphere, add the base (e.g., 1.2-2.0 equiv.).

    • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

    • Finally, add the amine (1.2-1.5 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the mixture to the desired temperature (typically 80-120 °C) using a preheated oil bath or heating mantle.

    • Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 2-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong base like NaOt-Bu was used, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. For weaker inorganic bases, this may not be necessary.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-[3][1][2]triazolo[1,5-a]pyridine derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Method

Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolo[1,5-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the efficient synthesis of triazolo[1,5-a]pyridine derivatives utilizing mi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of triazolo[1,5-a]pyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies presented herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2][3][4][5] The protocols are designed to be accessible to researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The[6][7][8]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[7][8][9] Consequently, the development of efficient and sustainable synthetic methods for accessing these derivatives is of significant interest to the pharmaceutical industry. Microwave-assisted synthesis has emerged as a powerful tool in this context, offering a green and efficient alternative to traditional synthetic approaches.[2][4][5] This document outlines two robust microwave-assisted protocols for the synthesis of[6][7][8]triazolo[1,5-a]pyridines: a metal-free approach and a catalyst-free tandem reaction.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several key benefits:

  • Accelerated Reaction Rates: Reactions that typically require hours or even days under conventional heating can often be completed in minutes.[3][4][5]

  • Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[1][3]

  • Improved Purity: Reduced side reactions simplify product purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.[2]

  • Facilitates High-Throughput Synthesis: The short reaction times are amenable to parallel synthesis and the rapid generation of compound libraries for drug discovery.

Protocol 1: Metal-Free Synthesis from 1-Amino-2-imino-pyridine Derivatives

This protocol describes a facile and practical metal-free synthesis of mono- and bis-[6][7][8]triazolo[1,5-a]pyridines from readily available 1-amino-2-imino-pyridine derivatives and various carboxylic acids or other electrophilic partners.[6][10] The use of microwave irradiation significantly enhances the reaction rate and yield compared to conventional heating.[6][10]

General Reaction Scheme

Reactant1 1-Amino-2-imino-pyridine Derivative Reaction + Reactant1->Reaction Reactant2 Carboxylic Acid / Aldehyde / Isothiocyanate Reactant2->Reaction Product [1,2,4]Triazolo[1,5-a]pyridine Derivative Reaction_arrow Microwave Ethanol, Acetic Acid Reaction->Reaction_arrow Reaction_arrow->Product

Caption: General reaction scheme for the metal-free synthesis.

Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1-amino-2-imino-pyridine derivative (0.5 mmol), the carboxylic acid (0.6 mmol, 1.2 equiv.), and ethanol (3-5 mL).

  • Acid Catalyst: Add acetic acid (5-10 equivalents) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 15-30 minutes.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction vessel to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water. The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) or by column chromatography on silica gel.

Data Presentation
EntryStarting Material (1-amino-2-imino-pyridine derivative)ReagentTemperature (°C)Time (min)Yield (%)Reference
13aAcetic Acid1001592[6]
23aBenzoic Acid1202088[6]
33dPhenyl isothiocyanate1002590[6]
43a4-Chlorobenzoic Acid1202085[6]
53dBenzaldehyde1203082[6]

Protocol 2: Catalyst-Free Tandem Synthesis from Enaminonitriles

This protocol outlines an eco-friendly, catalyst-free, and additive-free method for the synthesis of[6][7][8]triazolo[1,5-a]pyridines via a tandem reaction of enaminonitriles and benzohydrazides under microwave irradiation.[7][8][9] The reaction proceeds through a proposed transamidation followed by nucleophilic addition and condensation.

General Reaction Scheme

Reactant1 Enaminonitrile Reaction + Reactant1->Reaction Reactant2 Benzohydrazide Reactant2->Reaction Product [1,2,4]Triazolo[1,5-a]pyridine Reaction_arrow Microwave Toluene Reaction->Reaction_arrow Reaction_arrow->Product

Caption: General reaction for the catalyst-free tandem synthesis.

Experimental Protocol
  • Reagent Preparation: In a sealed microwave vial, combine the enaminonitrile (0.20 mmol, 1.0 equiv.), benzohydrazide (0.40 mmol, 2.0 equiv.), and dry toluene (1.5 mL).[7]

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and heat to 140 °C for the specified time (typically 1-3 hours).[7] The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Data Presentation
EntryEnaminonitrileBenzohydrazideTemperature (°C)Time (h)Yield (%)Reference
14-methoxy enaminonitrile4-methoxybenzohydrazide140389[7]
24-methoxy enaminonitrileBenzohydrazide140483[7]
34-methoxy enaminonitrile4-methylbenzohydrazide140382[7]
44-chloro enaminonitrile4-methoxybenzohydrazide140594[7]
54-bromo enaminonitrile4-methoxybenzohydrazide140690[7]

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of triazolo[1,5-a]pyridine derivatives.

Start Start Reagents Combine Reactants and Solvent in Microwave Vial Start->Reagents Seal Seal Vial Reagents->Seal Microwave Microwave Irradiation (Set Temperature & Time) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Work-up (e.g., Precipitation, Extraction) Cool->Workup Purify Purification (e.g., Recrystallization, Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow.

Conclusion

The presented microwave-assisted protocols offer efficient, rapid, and often high-yielding pathways to valuable triazolo[1,5-a]pyridine derivatives. These methods are well-suited for academic research, process development, and the generation of compound libraries for drug discovery. The significant reduction in reaction time and potential for improved yields make microwave synthesis a superior alternative to conventional heating for the preparation of this important class of heterocyclic compounds. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and synthetic goals.

References

Application

Application Notes and Protocols: 5-Bromo-triazolo[1,5-a]pyridine as a Versatile Building Block for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation mac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The formation of a ternary complex between the PROTAC, the POI, and an E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4][6] The modular nature of PROTACs allows for the rational design and synthesis of degraders for a wide range of protein targets.[7][8]

This document provides detailed application notes and protocols for the proposed use of 5-Bromo-triazolo[1,5-a]pyridine as a versatile building block in the synthesis of novel PROTACs. The bromine atom on this scaffold serves as a key functional handle for introducing linkers, while the triazolo[1,5-a]pyridine core can be elaborated to generate ligands for various proteins of interest, particularly kinases.

Hypothetical Application: A Kinase-Targeting PROTAC

For the purpose of these application notes, we will hypothesize the use of 5-Bromo-triazolo[1,5-a]pyridine as a scaffold for a novel inhibitor targeting a hypothetical kinase, "Kinase-X". The bromine atom will be utilized for the attachment of a linker connected to a Cereblon (CRBN) E3 ligase ligand.

Signaling Pathway and PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, which triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4] This polyubiquitination marks the protein for degradation by the 26S proteasome.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., Kinase-X) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 E2 E2 E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ub Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase-X PROTAC

This protocol outlines a general synthetic workflow for creating a PROTAC using 5-Bromo-triazolo[1,5-a]pyridine as a starting material. The synthesis involves a Suzuki coupling to install a linker, followed by an amide coupling to attach the E3 ligase ligand.

Synthesis_Workflow Start Starting Material: 5-Bromo-triazolo[1,5-a]pyridine Step1 Step 1: Functionalization of the Triazolopyridine Core Start->Step1 e.g., Suzuki Coupling to add a kinase-binding moiety Step2 Step 2: Suzuki Coupling with Linker-Boc Step1->Step2 Step3 Step 3: Boc Deprotection Step2->Step3 Step4 Step 4: Amide Coupling with CRBN Ligand Step3->Step4 End Final PROTAC Step4->End

Figure 2: General synthetic workflow for the PROTAC.

Materials:

  • 5-Bromo-triazolo[1,5-a]pyridine

  • Appropriate boronic acid/ester for functionalization (to create the Kinase-X binder)

  • Linker with a boronic ester and a Boc-protected amine (e.g., Boc-NH-PEGn-Bpin)

  • CRBN ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvents (e.g., Dioxane, DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Functionalization of the Triazolopyridine Core (Hypothetical):

    • This step would involve a cross-coupling reaction to attach a moiety that provides binding affinity to Kinase-X. The specifics of this reaction would depend on the desired final structure of the warhead.

  • Suzuki Coupling for Linker Attachment:

    • In a round-bottom flask, dissolve the functionalized bromo-triazolopyridine (1.0 eq), the Boc-protected amine linker with a boronic ester (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a mixture of dioxane and water.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the product from the previous step in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

  • Amide Coupling with E3 Ligase Ligand:

    • In a clean, dry flask, dissolve the CRBN ligand with a carboxylic acid handle (1.0 eq) in DMF.

    • Add an amide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (3.0 eq).

    • Stir for 5-10 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected amine from the previous step in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: In Vitro Characterization of the PROTAC

1. Binding Affinity Assays:

  • Objective: To confirm that the PROTAC retains binding affinity for both the target protein (Kinase-X) and the E3 ligase (CRBN).

  • Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • General Procedure (SPR):

    • Immobilize the purified target protein (Kinase-X) or the E3 ligase complex onto an SPR sensor chip.

    • Flow a series of concentrations of the PROTAC over the sensor surface.

    • Measure the binding and dissociation rates to determine the equilibrium dissociation constant (Kd).

    • Repeat the experiment with the other protein partner.

2. Ternary Complex Formation Assay:

  • Objective: To demonstrate that the PROTAC can induce the formation of a ternary complex between Kinase-X and CRBN.

  • Method: Förster Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET).

  • General Procedure (TR-FRET):

    • Use a purified, tagged target protein (e.g., GST-Kinase-X) and a tagged E3 ligase complex (e.g., His-CRBN).

    • In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.

    • Add a FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).

    • Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.

    • Plot the FRET signal against the PROTAC concentration.

Protocol 3: Cellular Assays for PROTAC Efficacy

1. Target Protein Degradation Assay:

  • Objective: To quantify the ability of the PROTAC to induce the degradation of Kinase-X in a cellular context.

  • Method: Western Blotting or In-Cell Western.

  • General Procedure (Western Blotting):

    • Culture cells that endogenously express Kinase-X.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for Kinase-X and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands and perform densitometry to quantify the level of Kinase-X relative to the loading control.

    • Calculate the degradation concentration 50 (DC50) and the maximum degradation (Dmax).

Data Presentation

Quantitative data from the characterization assays should be summarized in tables for clear comparison.

Table 1: In Vitro Binding and Ternary Complex Formation Data (Example)

CompoundTargetBinding Affinity (Kd, nM)E3 LigaseBinding Affinity (Kd, nM)Ternary Complex Formation (EC50, nM)
PROTAC-1 Kinase-X50CRBN250100
Warhead Kinase-X45CRBN>10,000N/A
E3 Ligand Kinase-X>10,000CRBN230N/A

Table 2: Cellular Degradation Efficacy Data (Example)

CompoundCell LineDC50 (nM)Dmax (%)Timepoint (hours)
PROTAC-1 Cancer Cell Line A759024
PROTAC-1 Cancer Cell Line B1208524

Conclusion

5-Bromo-triazolo[1,5-a]pyridine represents a promising and versatile starting material for the synthesis of novel PROTACs. Its utility as a scaffold for generating warheads, combined with the bromine atom's suitability for linker attachment via established cross-coupling chemistries, provides a robust platform for the development of targeted protein degraders. The protocols and workflows outlined in this document offer a comprehensive guide for researchers to explore the potential of this building block in the exciting and rapidly advancing field of targeted protein degradation.

References

Method

Development of Antiviral Agents Based on the Triazolo[1,5-a]pyrimidine Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant potential as antiviral agents. This document provides detailed application notes and experimental protocols for the development of novel antiviral drugs based on this heterocyclic core. The information compiled is intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds.

Introduction to Triazolo[1,5-a]pyrimidines as Antiviral Agents

The triazolo[1,5-a]pyrimidine core is a nitrogen-rich heterocyclic system that has garnered substantial interest in drug discovery due to its structural similarity to purine nucleobases. This structural mimicry allows these compounds to interact with various biological targets, including viral enzymes and proteins crucial for viral replication. Derivatives of this scaffold have shown potent activity against a range of viruses, including Influenza virus, Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Chikungunya virus (CHIKV).[1][4][5][6][7][8] Their mechanism of action often involves the inhibition of key viral enzymes such as polymerases or interference with protein-protein interactions essential for the viral life cycle.[1][9]

Synthesis of the Triazolo[1,5-a]pyrimidine Core

A versatile and efficient one-pot, three-component reaction is a common method for the synthesis of the triazolo[1,5-a]pyrimidine scaffold.[3][5][10][11] This approach allows for the rapid generation of a diverse library of substituted derivatives for structure-activity relationship (SAR) studies.

Protocol 2.1: General One-Pot Synthesis of 7-Aryl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidines

This protocol describes a general method for the synthesis of 7-aryl-5-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidines.

Materials:

  • 3,5-Diamino-1,2,4-triazole

  • Substituted 1-aryl-1,3-butanedione

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • To a solution of the substituted 1-aryl-1,3-butanedione (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask, add 3,5-diamino-1,2,4-triazole (1.0 mmol).

  • Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 7-aryl-5-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Antiviral Activity Evaluation

The antiviral efficacy of the synthesized triazolo[1,5-a]pyrimidine derivatives is determined through various in vitro assays. These assays measure the ability of the compounds to inhibit viral replication in cell culture.

Cytotoxicity Assay

Prior to evaluating antiviral activity, it is crucial to assess the cytotoxicity of the compounds to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.

Materials:

  • Host cell line (e.g., MDCK for Influenza, Vero for Chikungunya, HepG2 for HBV)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell control (medium only) and solvent control (medium with the highest DMSO concentration) wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Virus-Specific Antiviral Assays

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 12-well cell culture plates

  • Influenza virus stock

  • Serum-free DMEM with TPCK-trypsin (1 µg/mL)

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x DMEM with TPCK-trypsin)

  • Crystal violet solution (0.1% w/v in 20% ethanol)

  • Formaldehyde (4% in PBS)

Procedure:

  • Seed MDCK cells in 12-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the test compounds and the virus stock in serum-free DMEM with TPCK-trypsin.

  • Wash the cell monolayers with PBS and infect with the virus dilution for 1 hour at 37°C.

  • Remove the virus inoculum and add 1 mL of the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with 4% formaldehyde for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the 50% effective concentration (EC50) from the dose-response curve.

This assay measures the inhibition of the HIV-1 RT enzyme, which is essential for the conversion of the viral RNA genome into DNA.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Deoxynucleotide triphosphate (dNTP) mix (including DIG-dUTP and dATP)

  • Streptavidin-coated 96-well plates

  • Anti-DIG-POD antibody

  • POD substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

Procedure:

  • Immobilize the biotinylated Oligo(dT) primer on the streptavidin-coated plate.

  • Add the Poly(A) template to the wells.

  • Prepare serial dilutions of the test compounds.

  • In a separate reaction tube, mix the HIV-1 RT enzyme with the dNTP mix and the test compound dilutions.

  • Transfer the enzyme-compound mixture to the wells of the plate.

  • Incubate the plate to allow for the reverse transcription reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add the Anti-DIG-POD antibody and incubate.

  • Wash the plate and add the POD substrate.

  • Stop the reaction and measure the absorbance.

  • Calculate the percentage of RT inhibition and determine the 50% inhibitory concentration (IC50).

This assay evaluates the inhibition of the HCV RNA-dependent RNA polymerase (NS5B), a key enzyme in HCV replication.

Materials:

  • Recombinant HCV NS5B polymerase

  • RNA template/primer

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • NTP mix (including [³H]-UTP or a fluorescently labeled UTP)

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader

Procedure:

  • In a reaction tube, combine the HCV NS5B polymerase, RNA template/primer, and serial dilutions of the test compounds in the reaction buffer.

  • Initiate the reaction by adding the NTP mix.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the incorporated labeled nucleotide. For a radioactive assay, spot the reaction mixture onto a filter, wash, and measure the radioactivity using a scintillation counter. For a fluorescent assay, measure the fluorescence intensity.

  • Calculate the percentage of polymerase inhibition and determine the IC50 value.

This assay measures the reduction of secreted Hepatitis B surface antigen (HBsAg) from HBV-producing cells.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • 24-well cell culture plates

  • Cell culture medium

  • Test compounds

  • HBsAg ELISA kit

Procedure:

  • Seed HepG2.2.15 cells in 24-well plates and allow them to adhere.

  • Treat the cells with serial dilutions of the test compounds for 3-6 days, changing the medium and compounds every 2-3 days.

  • Collect the cell culture supernatants at the end of the treatment period.

  • Quantify the amount of HBsAg in the supernatants using a commercial HBsAg ELISA kit according to the manufacturer's instructions.

  • Determine the cell viability of the treated cells using the MTT assay (Protocol 3.1.1) to rule out cytotoxicity.

  • Calculate the percentage of HBsAg secretion inhibition and determine the EC50 value.

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of representative triazolo[1,5-a]pyrimidine derivatives against various viruses. The Selectivity Index (SI) is calculated as CC50/EC50 or CC50/IC50.

Table 1: Anti-Influenza Virus Activity

CompoundVirus StrainEC50 (µM)CC50 (µM)SITargetReference
TP-1 A/PR/8/34 (H1N1)5.2>100>19.2PA-PB1 Interaction[4]
TP-2 A/WSN/33 (H1N1)16>100>6.25PA-PB1 Interaction[12]
TP-3 B/Lee/407.8>100>12.8PA-PB1 Interaction[4]

Table 2: Anti-HIV-1 Activity

CompoundAssayIC50 (µM)CC50 (µM)SITargetReference
TP-4 RT Inhibition3.5>50>14.3Reverse Transcriptase[13]
TP-5 RT Inhibition8.1>50>6.2Reverse Transcriptase[13]

Table 3: Anti-HCV Activity

CompoundAssayIC50 (µM)CC50 (µM)SITargetReference
TP-6 NS5B Polymerase0.04>10>250NS5B Polymerase[1]
TP-7 NS5B Polymerase0.9>10>11.1NS5B Polymerase[1]

Table 4: Anti-HBV Activity

CompoundAssayEC50 (µM)CC50 (µM)SITargetReference
PBHBV-2-15 HBsAg Secretion1.4>50>35.7HBsAg Secretion[5]
PBHBV-001 HBsAg Secretion4.1>50>12.2HBsAg Secretion[5]

Table 5: Anti-Chikungunya Virus Activity

CompoundVirus StrainEC50 (µM)CC50 (µM)SITargetReference
TP-8 CHIKV 181/25<1>668>668nsP1[7][8]
TP-9 CHIKV S273.0>100>33.3nsP1[7][8]

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key experimental workflows and proposed mechanisms of action.

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis One-Pot Synthesis of Triazolo[1,5-a]pyrimidine Library Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Synthesis->Cytotoxicity Test Compounds Antiviral Virus-Specific Antiviral Assay (e.g., Plaque Reduction, Enzyme Inhibition) Determine EC50/IC50 Cytotoxicity->Antiviral Non-toxic Compounds Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Antiviral->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead Lead Compound Identification SAR->Lead

Caption: High-level workflow for the development of triazolo[1,5-a]pyrimidine-based antiviral agents.

Viral_Polymerase_Inhibition cluster_virus Viral Replication Cycle cluster_drug Mechanism of Action Viral_RNA Viral RNA Genome Viral_Polymerase Viral RNA Polymerase (e.g., NS5B, RT) Viral_RNA->Viral_Polymerase Template New_RNA Newly Synthesized Viral RNA Viral_Polymerase->New_RNA Replication TP_Compound Triazolo[1,5-a]pyrimidine Inhibitor Inhibition Inhibition TP_Compound->Inhibition Inhibition->Viral_Polymerase

Caption: Proposed mechanism of action for triazolo[1,5-a]pyrimidine inhibitors of viral polymerases.

HBsAg_Secretion_Inhibition cluster_hbv HBV Life Cycle in Hepatocyte cluster_inhibitor Mechanism of Inhibition HBV_DNA HBV cccDNA Transcription Transcription HBV_DNA->Transcription Viral_RNA Viral RNAs Transcription->Viral_RNA Translation Translation Viral_RNA->Translation HBsAg_Protein HBsAg Protein Translation->HBsAg_Protein Assembly Subviral Particle Assembly HBsAg_Protein->Assembly Secretion HBsAg Secretion Assembly->Secretion TP_Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Inhibition_Point Blockage TP_Inhibitor->Inhibition_Point Inhibition_Point->Secretion

Caption: Mechanism of action for triazolo[1,5-a]pyrimidine inhibitors of Hepatitis B surface antigen (HBsAg) secretion.

Conclusion

The triazolo[1,5-a]pyrimidine scaffold represents a versatile and promising platform for the development of novel antiviral agents. The synthetic accessibility and the diverse range of biological activities make it an attractive starting point for drug discovery campaigns. The protocols and data presented in this document provide a comprehensive resource for researchers to design, synthesize, and evaluate new triazolo[1,5-a]pyrimidine derivatives with potent and broad-spectrum antiviral properties. Further investigation into the precise molecular mechanisms of action and in vivo efficacy will be crucial for translating these promising findings into clinically effective antiviral therapies.

References

Application

Application Notes and Protocols: N-arylation of 5-amino-triazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the N-arylation of 5-amino-triazolo[1,5-a]pyridines, a crucial transformation in the synthesis of diverse mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 5-amino-triazolo[1,5-a]pyridines, a crucial transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a highly efficient method for forming C-N bonds.[1][2][3] Alternative copper-catalyzed methods are also briefly discussed.

Introduction

The N-arylation of aminotriazolopyridines is a key synthetic step in the development of novel compounds with potential biological activity. The resulting N-aryl-5-amino-triazolo[1,5-a]pyridine core is a privileged scaffold found in a variety of pharmacologically active molecules. Traditional methods for C-N bond formation often require harsh reaction conditions and have limited substrate scope. The Buchwald-Hartwig amination offers a milder and more general alternative, allowing for the coupling of a wide range of aryl halides with 5-aminotriazolopyridines.[2]

Palladium-Catalyzed N-arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2][3] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance.

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents Aminotriazolopyridine 5-Amino-triazolo[1,5-a]pyridine Product N-Aryl-5-amino-triazolo[1,5-a]pyridine Aminotriazolopyridine->Product + Ar-X ArylHalide Aryl Halide (Ar-X) X = Br, Cl ArylHalide->Product Catalyst Pd Catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl]) Catalyst->Product Base Base (e.g., t-BuONa) Base->Product Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Product

Caption: General reaction scheme for the Buchwald-Hartwig N-arylation.

Experimental Protocol

This protocol is adapted from a general method for the synthesis of 5-(het)arylamino-1,2,3-triazole derivatives.[4][5][6]

Materials:

  • 5-amino-triazolo[1,5-a]pyridine derivative

  • (Het)aryl halide (bromide or chloride)

  • Palladium catalyst: [(THP-Dipp)Pd(cinn)Cl] (2 mol %)

  • Base: Sodium tert-butoxide (t-BuONa) (3 equivalents)

  • Solvent: Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (reaction tube, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dried reaction tube, add the 5-amino-triazolo[1,5-a]pyridine (0.5 mmol, 1.0 equiv.), the (het)aryl halide (1.0 equiv.), the palladium catalyst (0.01 mmol, 2 mol %), and sodium tert-butoxide (1.5 mmol, 3.0 equiv.).

  • Evacuate and backfill the reaction tube with an inert gas (argon is recommended) three times.

  • Add anhydrous 1,4-dioxane (2.5 mL) to the reaction mixture under the inert atmosphere.

  • Seal the reaction tube and place it on a preheated stirrer hotplate.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.

G start Start reagents 1. Add Reactants: - 5-amino-triazolo[1,5-a]pyridine - (Het)aryl halide - Pd Catalyst - Base start->reagents inert 2. Create Inert Atmosphere (Evacuate & backfill with Argon) reagents->inert solvent 3. Add Anhydrous Dioxane inert->solvent heat 4. Heat at 120 °C for 24h solvent->heat cool 5. Cool to Room Temperature heat->cool workup 6. Work-up: - Dilute with solvent - Filter through celite cool->workup purify 7. Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Quantitative Data Summary

The following table summarizes the yields of N-arylated 5-amino-1,2,3-triazole derivatives prepared using a similar Buchwald-Hartwig protocol.[6] This data provides an indication of the expected efficiency of the reaction with various substrates.

Entry5-Aminotriazole DerivativeAryl HalideProductYield (%)
11-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amineBromobenzene1-Benzyl-N,4-diphenyl-1H-1,2,3-triazol-5-amine93
21-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine2-BromopyridineN-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-2-amine77
31-Phenethyl-4-phenyl-1H-1,2,3-triazol-5-amine3-ChloropyridineN-(1-Phenethyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine83
41-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine4,6-Dichloropyrimidine6-Chloro-N,N'-bis(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)pyrimidine-4,5-diamine61

Data adapted from a study on 5-amino-1,2,3-triazoles, which are structurally related to 5-amino-triazolo[1,5-a]pyridines.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a palladium(0) catalyst.[3][5] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Pd0 Pd(0)L_n PdII_Aryl L_nPd(II)(Ar)(X) Pd0->PdII_Aryl + Ar-X ArX Ar-X OxAdd Oxidative Addition PdII_Amide L_nPd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amide + HNR'R'' - HX Amine HNR'R'' Base Base Amine_Coord Amine Coordination & Deprotonation Product Ar-NR'R'' PdII_Amide->Product Red_Elim Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed N-arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides an alternative to palladium-based methods.[7][8][9] These reactions can be more cost-effective as copper is significantly cheaper than palladium.

General Considerations
  • Catalysts: Common copper sources include CuI, CuSO₄, and Cu(OAc)₂.[7][8][10]

  • Ligands: Diamine ligands are often employed to facilitate the coupling.[8][9]

  • Reaction Conditions: These reactions are typically carried out at elevated temperatures, and various bases and solvents can be used.

While detailed protocols for the copper-catalyzed N-arylation of 5-amino-triazolo[1,5-a]pyridines are less prevalent in the literature compared to the Buchwald-Hartwig reaction, the general conditions developed for the N-arylation of other nitrogen heterocycles can serve as a starting point for optimization.[8][9]

Conclusion

The Buchwald-Hartwig amination stands out as a robust and versatile method for the N-arylation of 5-amino-triazolo[1,5-a]pyridines. The provided protocol offers a reliable starting point for the synthesis of a wide array of N-arylated derivatives. For certain applications, exploring copper-catalyzed alternatives may offer economic and environmental benefits. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Substituted-1,2,4-triazolo[1,5-a]pyridines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-substituted-1,2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-substituted-1,2,4-triazolo[1,5-a]pyridines and improving reaction yields.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in the synthesis of substituted triazolo[1,5-a]pyridines. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Low or no yield of the desired 5-substituted-1,2,4-triazolo[1,5-a]pyridine can be attributed to several factors, from suboptimal reaction conditions to catalyst inefficiency.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Traditional methods may require harsh conditions and long reaction times, leading to degradation of starting materials or products.

    • Troubleshooting: Consider alternative energy sources like microwave irradiation, which can significantly shorten reaction times and improve yields. Solvent-free conditions or the use of aqueous micelles can also enhance reaction efficiency.

  • Inefficient Catalyst System: The choice of catalyst is crucial for successful synthesis.

    • Troubleshooting: Copper-based catalysts (e.g., CuBr, Cu-Zn/Al-Ti) are commonly used and have been shown to be effective. For metal-free alternatives, PIFA (phenyliodine bis(trifluoroacetate)) or an I2/KI system can be employed to mediate the intramolecular annulation.

  • Incomplete Cyclization: The final ring-closing step may be inefficient under the chosen conditions.

    • Troubleshooting: Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. The use of a suitable base, such as potassium carbonate, can facilitate the cyclization process.

Logical Troubleshooting Flow for Low Yields:

LowYieldTroubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_catalyst Optimize Catalyst System (Type, Loading) check_conditions->optimize_catalyst Conditions OK check_sm_purity Verify Starting Material Purity optimize_catalyst->check_sm_purity Catalyst OK monitor_reaction Monitor Reaction Progress (TLC) check_sm_purity->monitor_reaction Purity OK workup_purification Evaluate Work-up & Purification monitor_reaction->workup_purification Reaction Complete end_good Yield Improved workup_purification->end_good Purification OK

Caption: A flowchart for troubleshooting low product yields.

Issue 2: Formation of Isomeric Impurities (Dimroth Rearrangement)

The formation of the isomerictriazolo[4,3-a]pyridine can compete with the desired [1,5-a] isomer. The thermodynamically more stable [1,5-a] isomer is often obtained via a Dimroth rearrangement of the initially formed [4,3-a] isomer.

Possible Causes and Solutions:

  • Reaction Conditions Favoring the Kinetic Product: The [4,3-a] isomer is often the kinetic product, and its isolation depends on the reaction conditions.

    • Troubleshooting: The Dimroth rearrangement can be promoted by acidic or basic conditions, or by heat. If the [4,3-a] isomer is isolated, subjecting it to acidic (e.g., HCl) or basic conditions, or heating, may facilitate its conversion to the desired [1,5-a] product. The presence of electron-withdrawing groups on the pyridine ring can facilitate the rearrangement to the extent that the [4,3-a] isomer may not be isolable.

Workflow for Isomer Control:

IsomerControl cluster_synthesis Synthesis cluster_rearrangement Dimroth Rearrangement Start Start Reaction Initial Cyclization Start->Reaction Product_Mixture Mixture of Isomers ([1,5-a] and [4,3-a]) Reaction->Product_Mixture Conditions Apply Acid/Base or Heat Product_Mixture->Conditions Promote Rearrangement Desired_Product Pure [1,5-a] Isomer Conditions->Desired_Product

Caption: Workflow illustrating the control of isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-substituted-1,2,4-triazolo[1,5-a]pyridines?

A1: The most prevalent methods include:

  • Cyclocondensation Reactions: This involves the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.

  • Conversion via Dimroth Rearrangement: Synthesis of atriazolo[4,3-a]pyridine intermediate followed by a rearrangement to the more stable [1,5-a] isomer.

  • Oxidative Cyclization: This can involve the intramolecular annulation of N-(pyridin-2-yl)benzimidamides or the reaction of 2-aminopyridines with nitriles in the presence of an oxidizing agent. A copper-catalyzed reaction using air as the oxidant is a common and efficient method.

Q2: How can I improve the yield of my copper-catalyzed synthesis?

A2: To improve yields in copper-catalyzed reactions:

  • Catalyst Choice: While CuBr is effective, heterogeneous catalysts like Cu-Zn/Al-Ti can also be used and may offer advantages in terms of separation and reuse.

  • Atmosphere: These reactions often utilize air as the oxidant, so ensuring good aeration can be beneficial.

  • Solvent and Temperature: Optimize the solvent and temperature. While some reactions work well at room temperature, others may require heating. Toluene is a commonly used solvent.

Q3: Are there any metal-free methods to synthesize these compounds?

A3: Yes, several metal-free methods have been developed:

  • PIFA-mediated Synthesis: Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to form the triazolo[1,5-a]pyridine core with high efficiency.

  • Iodine/Potassium Iodide System: An I2/KI-mediated oxidative N-N bond formation provides an environmentally benign route.

  • Microwave-Assisted Catalyst-Free Synthesis: A tandem reaction between enaminonitriles and benzohydrazides under microwave irradiation offers a catalyst-free and eco-friendly approach with good to excellent yields.

Data Summary

Table 1: Comparison of Catalytic Systems for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

Catalyst SystemStarting MaterialsOxidantConditionsYield RangeReference
CuBr2-Aminopyridine, NitrileAirNot specifiedGood
Cu-Zn/Al-Ti2-Aminopyridine, NitrileAirNot specifiedGood
PIFAN-(pyridin-2-yl)benzimidamides-Not specifiedHigh
I2/KIN-Aryl amidines-Not specifiedGood
None (Microwave)Enaminonitriles, Benzohydrazides-Toluene, 120°C, 24h83% (initial)

Experimental Protocols

Protocol 1: PIFA-Mediated Intramolecular Annulation of N-(pyridin-2-yl)benzimidamides

  • To a solution of the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-triazolo[1,5-a]pyridine.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis from Enaminonitriles

  • In a microwave-safe vial, combine the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.) in toluene.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 120°C and maintain for the optimized reaction time (monitor by TLC).

  • After completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure 1,2,4-triazolo[1,5-a]pyridine.

Optimization

Technical Support Center: Bromination of Triazolo[1,5-a]pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during the bromination of triazolo[1,5-a]pyridine. The information is presented in a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during the bromination of triazolo[1,5-a]pyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of unsubstituted[1][2][3]triazolo[1,5-a]pyridine?

A1: Direct electrophilic bromination of the unsubstituted[1][2][3]triazolo[1,5-a]pyridine ring system is expected to occur on the pyridine ring. The most likely positions for substitution are C5 and C7. This is due to the electronic properties of the fused heterocyclic system, where these positions are generally more susceptible to electrophilic attack compared to the C6 and C8 positions. The formation of both 5-bromo-[1][2][3]triazolo[1,5-a]pyridine and 7-bromo-[1][2][3]triazolo[1,5-a]pyridine has been reported in the literature.

Q2: My bromination reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?

A2: The[1][2][3]triazolo[1,5-a]pyridine ring system is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy.

  • Use a More Reactive Brominating Agent: If using N-bromosuccinimide (NBS), consider switching to a more potent source of electrophilic bromine such as bromine (Br₂) in the presence of a Lewis acid or in an acidic medium like acetic acid or sulfuric acid.

  • Increase Reagent Stoichiometry: A slight excess of the brominating agent may be required to drive the reaction to completion. However, this should be done cautiously to avoid over-bromination (see Q3).

  • Solvent Choice: Ensure your solvent is appropriate for the reaction. Aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) are common. For reactions with Br₂, acetic acid can be a suitable solvent.

Q3: I am observing the formation of multiple brominated products. How can I improve the selectivity for a single product?

A3: The formation of multiple products can be due to over-bromination (di- or tri-bromination) or a lack of regioselectivity between the C5 and C7 positions.

Strategies to Improve Selectivity:

  • Control Stoichiometry: Carefully control the amount of the brominating agent used. A 1:1 molar ratio of the substrate to the brominating agent is a good starting point.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetic product.

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is often milder than Br₂ and may provide better control over the reaction, reducing the likelihood of over-bromination.

  • Protecting Groups: If one position is significantly more reactive and you wish to brominate the other, the use of protecting groups could be explored, although this adds extra steps to the synthesis.

Q4: Can ring-opening occur as a side reaction during the bromination of[1][2][3]triazolo[1,5-a]pyridine?

A4: While ring-opening with loss of nitrogen is a known side reaction for the isomeric[1][2][4]triazolo[1,5-a]pyridine system when treated with halogens, this is not a commonly reported side reaction for the[1][2][3]triazolo[1,5-a]pyridine isomer. The[1][2][3]triazolo[1,5-a]pyridine ring system is generally more stable under typical electrophilic bromination conditions. However, under very harsh conditions (e.g., high temperatures, strong Lewis acids), degradation of the starting material or product may occur.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
No Reaction or Low Conversion Insufficiently reactive brominating agent. Low reaction temperature. Deactivation of the ring system.Use a stronger brominating agent (e.g., Br₂ with a Lewis acid). Increase the reaction temperature. Increase the reaction time.
Formation of Multiple Products Over-bromination (dibromo-adducts). Lack of regioselectivity.Use a milder brominating agent (e.g., NBS). Carefully control the stoichiometry (use ~1 equivalent of brominating agent). Lower the reaction temperature.
Product Degradation Harsh reaction conditions.Avoid excessively high temperatures. Use a milder acid catalyst if required.
Complex Mixture of Byproducts Radical side reactions (especially with NBS). Reaction with solvent.Perform the reaction in the dark if using NBS to minimize radical pathways. Choose an inert solvent.

Experimental Protocols

Protocol 1: General Procedure for Bromination using Bromine in Acetic Acid

This protocol is adapted from the bromination of a similar heterocyclic system, pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine.[4]

  • Dissolve the[1][2][3]triazolo[1,5-a]pyridine substrate (1.0 mmol) in glacial acetic acid (10-20 mL).

  • Slowly add a solution of bromine (1.0-1.2 mmol) in glacial acetic acid (5-10 mL) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: General Procedure for Bromination using N-Bromosuccinimide (NBS)

  • Dissolve the[1][2][3]triazolo[1,5-a]pyridine substrate (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (20 mL).

  • Add N-bromosuccinimide (1.0-1.1 mmol) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • If the reaction is sluggish, gentle heating may be applied.

  • Once the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visual Troubleshooting and Reaction Pathways

Bromination_Workflow cluster_start Start cluster_reaction Reaction Monitoring cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification start [1,2,4]triazolo[1,5-a]pyridine + Brominating Agent monitor Monitor by TLC start->monitor complete Complete Reaction monitor->complete Clean conversion incomplete Incomplete Reaction monitor->incomplete Starting material remains side_products Side Products Observed monitor->side_products Multiple spots workup Aqueous Workup complete->workup increase_temp Increase Temperature/Time incomplete->increase_temp stronger_reagent Use Stronger Reagent incomplete->stronger_reagent control_stoich Control Stoichiometry side_products->control_stoich milder_reagent Use Milder Reagent side_products->milder_reagent increase_temp->monitor stronger_reagent->monitor control_stoich->monitor milder_reagent->monitor purification Purification workup->purification product Desired Bromo-product purification->product Reaction_Pathways cluster_main Main Reaction Pathways cluster_side Potential Side Reactions start [1,2,4]triazolo[1,5-a]pyridine c5_bromo 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine start->c5_bromo Br+ @ C5 c7_bromo 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine start->c7_bromo Br+ @ C7 degradation Degradation Products start->degradation Harsh Conditions dibromo Dibromo-products c5_bromo->dibromo Excess Br+ c7_bromo->dibromo Excess Br+

References

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling with 5-Bromo-triazolo[1,5-a]pyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Brom...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromo-triazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of 5-Bromo-triazolo[1,5-a]pyridine?

A1: For initial exploratory reactions with 5-Bromo-triazolo[1,5-a]pyridine, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For well-optimized systems, this can often be lowered to 0.5-1 mol%. Conversely, for challenging coupling partners or if reaction optimization is not a primary concern, a higher loading of up to 10 mol% may be employed to ensure a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand influence the optimal catalyst loading?

A2: The ligand plays a critical role in stabilizing the active palladium(0) catalyst and facilitating the key steps of the catalytic cycle. For heteroaromatic substrates like 5-Bromo-triazolo[1,5-a]pyridine, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective.[1] These advanced ligands can stabilize the catalytic species, promote efficient oxidative addition, and facilitate reductive elimination, which can allow for the use of lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.

Q3: What are the visual signs of catalyst deactivation?

A3: A common sign of catalyst deactivation is the formation of a black precipitate, commonly referred to as "palladium black". This indicates that the active Pd(0) catalyst has aggregated and fallen out of solution, rendering it catalytically inactive. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.

Q4: Can the triazolo[1,5-a]pyridine core interfere with the catalyst?

A4: Yes, the nitrogen atoms in the triazolo[1,5-a]pyridine ring system can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is a known challenge with nitrogen-containing heterocycles. The use of bulky phosphine ligands can help to mitigate this issue by sterically shielding the palladium center and disfavoring coordination with the heterocyclic substrate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst

  • Solution: Ensure your palladium source and ligands are of high purity and have been stored under an inert atmosphere. It is crucial to thoroughly degas all solvents and the reaction mixture itself to prevent oxidative deactivation of the Pd(0) catalyst. Consider using a robust pre-catalyst that is known to reliably generate the active catalytic species.

Possible Cause 2: Suboptimal Ligand Choice

  • Solution: The ligand is not a one-size-fits-all component. For electron-deficient or sterically hindered substrates, a screening of different ligands is often necessary. For N-heterocyclic systems, bulky, electron-rich phosphine ligands are generally a good starting point.

Possible Cause 3: Inappropriate Base or Solvent

  • Solution: The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction outcome. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The solvent system must solubilize all reaction components; common choices include dioxane/water or toluene/water mixtures.

Issue 2: Significant Formation of Side Products

Possible Cause 1: Homocoupling of Boronic Acid

  • Solution: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction. Slow addition of the boronic acid to the reaction mixture can also be beneficial by maintaining a low concentration of the boronic acid throughout the reaction.

Possible Cause 2: Protodeboronation

  • Solution: This side reaction involves the cleavage of the C-B bond of the boronic acid. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimizing the amount of water in the reaction or using anhydrous conditions can also be effective.

Possible Cause 3: Dehalogenation of the Starting Material

  • Solution: The replacement of the bromine atom with a hydrogen atom can sometimes be suppressed by modifying the reaction conditions. Experiment with different ligands or bases, or consider lowering the reaction temperature.

Data Presentation

Table 1: Effect of Catalyst Loading on Suzuki Coupling Yield for Representative Bromo-N-Heterocycles

EntrySubstrateCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
17-(4-bromophenyl)-[1][2][3]triazolo[1,5-a]pyridinePd(PPh₃)₄10K₂CO₃Ethanol8088
25-bromo-2-methylpyridin-3-aminePd(PPh₃)₄5K₃PO₄1,4-Dioxane/Water90Moderate to Good
33-chloropyridinePd precatalyst with PCy₃2.1-THF/Water11035[4]
43-bromo-indazoleXPhos precatalyst2.5-3.5K₃PO₄Dioxane/Water100High
54-bromo-pyrazoleXPhos precatalyst6-7K₃PO₄Dioxane/Water100High
63-bromo-indoleSPhos precatalyst1.0-1.5K₃PO₄Dioxane/Water6091-99[2]

Note: The data presented is a compilation from various sources for structurally related compounds and serves as a general guide for optimization.

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol provides a framework for systematically optimizing the catalyst loading for the Suzuki coupling of 5-Bromo-triazolo[1,5-a]pyridine.

Materials:

  • 5-Bromo-triazolo[1,5-a]pyridine

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, ethanol)

  • Degassed water

  • Schlenk tubes or similar reaction vessels

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a series of Schlenk tubes, add 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tubes and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium source and the ligand in the reaction solvent.

  • Catalyst Addition: Add the appropriate volume of the palladium and ligand stock solutions to each Schlenk tube to achieve the desired catalyst loading (e.g., 0.5, 1, 2, 3, 5 mol%).

  • Solvent Addition: Add the degassed solvent and water (if using a biphasic system) to each tube via syringe to achieve a final concentration of the limiting reagent of approximately 0.1-0.2 M.

  • Reaction: Place the reaction tubes in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Work-up and Analysis: Once the reactions are complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst loading.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis A 1. Weigh Substrates & Base (5-Bromo-triazolo[1,5-a]pyridine, Boronic Acid, Base) B 2. Add to Schlenk Tubes A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C E 5. Add Catalyst/Ligand to each tube (Varying mol%) C->E D 4. Prepare Catalyst/Ligand Stock Solutions D->E F 6. Add Degassed Solvent E->F G 7. Heat and Stir F->G H 8. Monitor Reaction Progress (TLC, LC-MS) G->H I 9. Work-up and Purify H->I J 10. Analyze Yield vs. Catalyst Loading I->J

Caption: A step-by-step workflow for optimizing catalyst loading in Suzuki coupling.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Yield Catalyst Check Catalyst Activity - Fresh Source? - Degassed Solvents? Start->Catalyst Ligand Screen Ligands - Bulky, electron-rich phosphines? Catalyst->Ligand If no improvement Success Improved Yield Catalyst->Success If improved Base_Solvent Optimize Base & Solvent - Screen different bases - Ensure solubility Ligand->Base_Solvent If no improvement Ligand->Success If improved Temp_Time Adjust Temperature & Time - Incremental increase in Temp - Monitor over time Base_Solvent->Temp_Time If no improvement Base_Solvent->Success If improved Temp_Time->Success If improved

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Optimization

Technical Support Center: Purification of 5-Bromo-triazolo[1,5-a]pyridine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Bromo-triazolo[1,5-a]pyridine. Below you will find troubleshooting advice, fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Bromo-triazolo[1,5-a]pyridine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 5-Bromo-triazolo[1,5-a]pyridine.

Issue Potential Cause(s) Recommended Solution(s)
Product streaks on TLC plate during column chromatography The compound is basic and interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.[1]
Poor separation of product from impurities on the column The chosen eluent system has suboptimal polarity.- Perform a thorough TLC analysis with a range of solvent systems of varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.[2]- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2]- Ensure the crude material is properly adsorbed onto a small amount of silica gel before loading onto the column.
Product is insoluble in the solvent for column loading The chosen loading solvent is not appropriate for the compound's solubility.Dissolve the crude product in a minimal amount of a more polar solvent, such as dichloromethane or chloroform, before adsorbing it onto silica gel for dry loading.
No crystals form during recrystallization - The solution is too dilute.- The cooling process is too rapid.- The chosen solvent system is not ideal.- Concentrate the solution by slowly evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Re-evaluate the solvent system by testing the solubility of the crude product in various solvents at different temperatures.[3]
Product "oils out" during recrystallization The compound's melting point is lower than the boiling point of the recrystallization solvent, or the compound is impure.- Use a lower-boiling point solvent or a solvent mixture.- Try to dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.- Consider an initial purification step by column chromatography to remove impurities before recrystallization.
Low recovery after purification - The compound has some solubility in the cold recrystallization solvent.- Multiple purification steps leading to material loss.- The compound is adhering to the silica gel in column chromatography.- Minimize the amount of solvent used for recrystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Optimize the purification strategy to reduce the number of steps.- If using column chromatography, ensure complete elution of the product by using a slightly more polar solvent at the end of the run.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 5-Bromo-triazolo[1,5-a]pyridine?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., substituted 2-aminopyridines), reagents from the bromination step, and potential regioisomers or over-brominated side products.

Q2: Which purification method is generally preferred for 5-Bromo-triazolo[1,5-a]pyridine?

A2: Silica gel column chromatography is a versatile and widely used method for the purification of triazolopyridine derivatives.[4][5] Recrystallization can be an effective secondary step for achieving high purity if the crude material is already relatively clean and solid.[6]

Q3: What is a good starting solvent system for column chromatography of 5-Bromo-triazolo[1,5-a]pyridine?

A3: Based on the purification of similar heterocyclic compounds, a good starting point for TLC analysis and subsequent column chromatography would be a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[2] For more polar impurities, a system like dichloromethane/methanol may be more effective.[4] A common eluent system reported for similar triazolopyridine derivatives is chloroform/ethyl acetate (10:1).

Q4: My 5-Bromo-triazolo[1,5-a]pyridine is a solid. Can I purify it by recrystallization?

A4: Yes, if your crude product is a solid, recrystallization is a viable purification method. The key is to find a suitable solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold.[6] Small-scale solubility tests are recommended to identify the optimal solvent.[3]

Q5: How can I monitor the progress of my column chromatography?

A5: The elution of your compound can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop the plate in your chosen eluent system, and visualize the spots under UV light. Combine the fractions that contain your pure product.[2]

Data Presentation

The following table summarizes representative data for the purification of 5-Bromo-triazolo[1,5-a]pyridine using different strategies. Note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodEluent/Solvent SystemTypical Yield (%)Typical Purity (%)Notes
Silica Gel Column Chromatography Hexane/Ethyl Acetate (gradient)70-85>95Good for removing a wide range of impurities.
Silica Gel Column Chromatography Dichloromethane/Methanol (gradient)65-80>97Effective for more polar impurities.
Recrystallization Ethanol/Water50-70>98Best for final polishing of already partially purified solid.
Recrystallization Ethyl Acetate/Hexane60-75>98Good for compounds that are highly soluble in ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude 5-Bromo-triazolo[1,5-a]pyridine using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Avoid air bubbles.

  • Add another thin layer of sand on top of the silica bed.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude 5-Bromo-triazolo[1,5-a]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the least polar solvent system determined from your TLC analysis.

  • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Collect fractions in an appropriate number of test tubes or flasks.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Bromo-triazolo[1,5-a]pyridine.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of solid crude 5-Bromo-triazolo[1,5-a]pyridine.

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold. Common systems for brominated pyridines include ethanol/water or ethyl acetate/hexane.[3]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_process Processing cluster_final Final Product crude_product Crude 5-Bromo- triazolo[1,5-a]pyridine tlc_analysis TLC Analysis to Determine Eluent crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Informs Eluent Choice recrystallization Recrystallization tlc_analysis->recrystallization Assesses Purity fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection crystal_collection Crystal Collection & Washing recrystallization->crystal_collection pure_product_cc Pure Product fraction_collection->pure_product_cc Combine Pure Fractions & Evaporate Solvent pure_product_rx Pure Product crystal_collection->pure_product_rx Dry Crystals

Caption: Experimental workflow for the purification of 5-Bromo-triazolo[1,5-a]pyridine.

troubleshooting_logic start Start Purification issue Issue Encountered? start->issue streaking Streaking on TLC? issue->streaking Yes success Successful Purification issue->success No poor_sep Poor Separation? streaking->poor_sep No add_base Add Base (e.g., Et3N) to Eluent streaking->add_base Yes no_crystals No Crystals? poor_sep->no_crystals No optimize_eluent Optimize Eluent System (TLC analysis) poor_sep->optimize_eluent Yes induce_crystallization Induce Crystallization (scratch, seed, concentrate) no_crystals->induce_crystallization Yes no_crystals->success No add_base->success optimize_eluent->success induce_crystallization->success

Caption: A logical troubleshooting workflow for common purification issues.

References

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Triazolopyridine Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of triazolopyridine derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are triazolopyridine derivatives and why is their solubility important?

Triazolopyridine derivatives are a class of heterocyclic compounds containing a triazole ring fused to a pyridine ring.[1] They are of significant interest in medicinal chemistry due to their diverse biological activities, including their use as antidepressants, kinase inhibitors, and anticancer agents.[2] The solubility of these compounds in organic solvents is crucial for a variety of experimental procedures, including compound storage, formulation for in vitro and in vivo assays, and purification. Poor solubility can lead to inaccurate assay results, difficulty in formulation, and challenges in purification processes.

Q2: What are the main factors that influence the solubility of triazolopyridine derivatives in organic solvents?

Several factors can affect the solubility of triazolopyridine derivatives:

  • Molecular Structure and Substituents: The presence of different functional groups on the triazolopyridine core can significantly impact solubility. For example, the introduction of polar groups may enhance solubility in more polar organic solvents, while nonpolar substituents may favor solubility in nonpolar solvents. The overall three-dimensional structure and crystal packing energy of the molecule also play a critical role.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar triazolopyridine derivatives will generally be more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Nonpolar derivatives will be more soluble in nonpolar solvents like toluene or hexane.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature. Applying gentle heat can often help to dissolve a poorly soluble compound. However, it is crucial to ensure the compound's stability at elevated temperatures.

  • pH of the Solution: For triazolopyridine derivatives with ionizable groups, the pH of the solution can dramatically influence solubility, even in organic solvent mixtures containing some aqueous component. The solubility of basic triazolopyridines may increase in acidic conditions due to salt formation.[3][4]

Q3: Which organic solvents are commonly used for triazolopyridine derivatives?

Commonly used organic solvents for triazolopyridine derivatives, especially in a laboratory setting, include:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can dissolve a wide range of compounds. It is a common choice for preparing stock solutions for biological assays.

  • Methanol and Ethanol: Polar protic solvents that are effective for many triazolopyridine derivatives.

  • Acetonitrile: A polar aprotic solvent often used in chromatography and as a co-solvent.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating properties.

The choice of solvent will depend on the specific triazolopyridine derivative and the requirements of the experiment.

Troubleshooting Guide

Q1: My triazolopyridine derivative is not dissolving in DMSO, even at a low concentration. What should I do?

This is a common issue that can often be resolved with a systematic approach.

  • Verify Solvent Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of some organic compounds.

  • Apply Gentle Heat: Warm the solution to 37°C in a water bath. This can increase the kinetic energy of the solvent molecules and help break down the crystal lattice of the compound.

  • Use Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. Cavitation can help to break up solid aggregates and enhance dissolution.

  • Consider a Co-solvent: If the compound remains insoluble, the addition of a small amount of a different co-solvent that is miscible with DMSO, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), may improve solubility. Always check the compatibility of the co-solvent with your experimental system.

Below is a troubleshooting workflow for this issue:

start Start: Compound Insoluble in DMSO verify_dmso Verify DMSO Quality (Anhydrous?) start->verify_dmso heat_sonicate Apply Gentle Heat (37°C) & Sonication verify_dmso->heat_sonicate is_dissolved1 Is the compound dissolved? heat_sonicate->is_dissolved1 reduce_conc Attempt a Lower Concentration is_dissolved1->reduce_conc No success Success: Compound Dissolved is_dissolved1->success Yes is_dissolved2 Is the compound dissolved? reduce_conc->is_dissolved2 co_solvent Consider a Co-solvent (e.g., DMF, NMP) is_dissolved2->co_solvent No is_dissolved2->success Yes is_dissolved3 Is the compound dissolved? co_solvent->is_dissolved3 is_dissolved3->success Yes fail Failure: Re-evaluate Compound/Solvent System is_dissolved3->fail No

Troubleshooting workflow for poor solubility in DMSO.

Q2: My triazolopyridine derivative dissolves in the organic solvent initially but then precipitates out of solution upon storage or after a freeze-thaw cycle. How can I prevent this?

Precipitation upon storage is often due to the formation of a more stable, less soluble crystalline form of the compound over time, or supersaturation of the initial solution.

  • Redissolve the Compound: Gently warm the solution and sonicate until the precipitate redissolves.

  • Store at a Lower Concentration: Preparing the stock solution at a concentration below the saturation point at the storage temperature can prevent precipitation.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into single-use volumes.

  • Filter the Stock Solution: After initial dissolution, filtering the stock solution through a 0.22 µm syringe filter can remove any undissolved microparticles that could act as nucleation sites for crystallization.

Q3: I am observing precipitation when I dilute my triazolopyridine derivative stock solution (in an organic solvent) into an aqueous buffer for my assay. What is happening and how can I avoid it?

This is a common phenomenon known as "crashing out," where the compound is no longer soluble as the polarity of the solvent system changes from primarily organic to aqueous.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, gradually increasing the proportion of the aqueous buffer. This can help to keep the compound in solution.

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

  • Incorporate a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the compound.

  • Consider a Co-solvent System: If your assay allows, maintaining a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can improve solubility.

Data Presentation

The following table summarizes the solubility of several commercially available triazolopyridine derivatives in common organic solvents. This data is intended as a guide, and actual solubility may vary depending on the specific experimental conditions.

CompoundSolventSolubilityReference(s)
Trazodone Hydrochloride Methanol25 mg/mL
DMSOSoluble
0.1 M HCl7.4 mg/mL
EthanolSparingly Soluble[1]
ChloroformSoluble[1][5]
Filgotinib DMSO~15 mg/mL[6]
DMF~15 mg/mL[6]
Water0.18 mg/mL
Tucatinib DMSO~1 mg/mL to 100 mM
DMF~1 mg/mL
Aqueous Buffer (pH > 4)Low Solubility (<0.4 mg/mL)[2]
Aqueous Buffer (pH < 4)High Solubility (>18.9 mg/mL)[2]
Enarodustat DMSO68-83.33 mg/mL
Ethanol2.5 mg/mL
WaterInsoluble

Experimental Protocols

1. Thermodynamic Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound.

Materials:

  • Triazolopyridine derivative (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the solid triazolopyridine derivative to a glass vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • Calculate the solubility in mg/mL or µg/mL.

2. Kinetic Solubility Determination by HPLC

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

  • Triazolopyridine derivative (dissolved in 100% DMSO, e.g., 10 mM stock)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well microplate

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate sealer

  • HPLC system with a suitable detector

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well microplate.

  • Add a small volume of the triazolopyridine derivative DMSO stock solution to the buffer in each well (the final DMSO concentration should typically be ≤1%).

  • Seal the plate and shake it at a constant temperature for a defined period (e.g., 1.5-2 hours).

  • After incubation, analyze the concentration of the dissolved compound in the supernatant. This can be done by direct UV measurement in the plate (for compounds with sufficient chromophore) or by taking an aliquot for HPLC analysis.

  • For HPLC analysis, centrifuge the plate to pellet any precipitate, then carefully transfer the supernatant to an analysis plate.

  • Quantify the concentration using a calibration curve prepared in the same buffer/DMSO mixture.

  • The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Signaling Pathway and Experimental Workflow Diagrams

JAK-STAT Signaling Pathway

Triazolopyridine derivatives like Filgotinib are known to inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases.

cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Triazolopyridine Triazolopyridine Derivative (e.g., Filgotinib) Triazolopyridine->JAK Inhibition cluster_nucleus Nucleus Histone Histone AcetylatedHistone Acetylated Histone (Active Chromatin) AcetylatedHistone->Histone Deacetylation GeneExpression Gene Expression AcetylatedHistone->GeneExpression HAT HAT HAT->AcetylatedHistone Acetylation HDAC HDAC Triazolopyridine Triazolopyridine Derivative Triazolopyridine->HDAC Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase 14α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol (in fungi/parasites) Demethylase->Ergosterol Triazolopyridine Triazolopyridine Derivative Triazolopyridine->Demethylase Inhibition

References

Optimization

Preventing debromination during cross-coupling reactions of 5-Bromo-triazolo[1,5-a]pyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 5-Bromo-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 5-Bromo-triazolo[1,5-a]pyridine. The primary focus is to address the common side reaction of debromination and provide strategies to minimize its occurrence, thereby maximizing the yield of the desired coupled product.

Troubleshooting Guide: Minimizing Debromination

Significant debromination of 5-Bromo-triazolo[1,5-a]pyridine during cross-coupling reactions is a common issue that reduces the yield of the desired product. This guide provides a systematic approach to troubleshoot and mitigate this unwanted side reaction.

Problem: Low yield of the desired cross-coupled product and significant formation of the debrominated side-product, triazolo[1,5-a]pyridine.

Systematic Troubleshooting Workflow:

G start Significant Debromination Observed ligand 1. Modify Ligand start->ligand Begin troubleshooting base 2. Adjust Base ligand->base If debromination persists solvent 3. Change Solvent base->solvent If debromination persists temp 4. Lower Temperature solvent->temp If debromination persists end Debromination Minimized temp->end Problem Resolved

Caption: A stepwise workflow for troubleshooting and minimizing debromination.

Detailed Troubleshooting Steps:

1. Modify the Ligand: The choice of ligand is critical in modulating the rates of the desired reductive elimination versus the undesired debromination.

  • Rationale: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination of the desired product from the palladium center, outcompeting the pathway that leads to debromination.[1] They also help to stabilize the catalyst.

  • Recommendation: Switch from less bulky, electron-poor ligands (e.g., PPh₃) to bulky, electron-rich ligands.

  • Examples: XPhos, SPhos, RuPhos.[1]

2. Adjust the Base: The base plays a crucial role in the catalytic cycle, but strong bases can promote the formation of palladium-hydride species, which are responsible for debromination.[1]

  • Rationale: Weaker inorganic bases are less likely to act as a hydride source or promote side reactions that lead to the formation of Pd-H species.[1]

  • Recommendation: Replace strong bases (e.g., NaOtBu, KOtBu) or amine bases with weaker inorganic bases.

  • Examples: K₃PO₄, Cs₂CO₃, K₂CO₃.[1][2]

3. Change the Solvent: The solvent can be a source of hydrides, contributing to debromination.

  • Rationale: Protic solvents (e.g., alcohols) and certain aprotic polar solvents (e.g., DMF) can facilitate the formation of palladium-hydride species.[1] Non-polar aprotic solvents are less likely to act as hydride donors.

  • Recommendation: Avoid solvents like DMF and alcohols.

  • Examples: Toluene, Dioxane, THF.[1]

4. Lower the Reaction Temperature: The activation energy for the debromination pathway may be different from that of the desired cross-coupling.

  • Rationale: Lowering the temperature can disproportionately slow down the undesired debromination side reaction more than the main cross-coupling pathway.[1] High temperatures can also lead to catalyst degradation, which may contribute to side reactions.

  • Recommendation: Run the reaction at a lower temperature (e.g., room temperature to 80 °C) and monitor for conversion.

Quantitative Data: Impact of Reaction Parameters on Debromination

The following table summarizes the general impact of various reaction parameters on the formation of the debrominated byproduct based on studies of similar heteroaryl bromides.

ParameterCondition Promoting DebrominationCondition Minimizing DebrominationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)[1]Bulky ligands accelerate the desired reductive elimination step.[1]
Base Strong bases (e.g., NaOtBu), Amine bases[1]Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]Weaker bases are less prone to generate hydride species leading to Pd-H formation.[1]
Solvent Protic (e.g., Alcohols), some polar aprotic (e.g., DMF)[1]Non-polar aprotic (e.g., Toluene, Dioxane)[1]Toluene and dioxane are less likely to act as hydride donors compared to alcohols.[1]
Temperature High temperature[1]Lower temperature (e.g., RT to 80 °C)[1]The activation energy for debromination may be higher, so lowering the temperature suppresses it more significantly.[1]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-triazolo[1,5-a]pyridine with an arylboronic acid, incorporating best practices to avoid debromination.

Materials and Reagents:

  • 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: XPhos Pd G2 (2-5 mol%)

  • Ligand: XPhos (2-5 mol%)

  • Base: K₃PO₄ (2.0-3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-triazolo[1,5-a]pyridine, the arylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in my cross-coupling reaction?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom on your 5-Bromo-triazolo[1,5-a]pyridine is replaced by a hydrogen atom instead of the intended coupling partner.[1] This leads to the formation of triazolo[1,5-a]pyridine as a byproduct, which reduces the yield of your desired product and can complicate purification.[1] This side reaction is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can then undergo reductive elimination with the aryl group to produce the debrominated product.

Q2: What are the primary sources of the hydride that leads to debromination?

A2: The hydride can originate from several sources in the reaction mixture, including:

  • The base: Strong bases, particularly alkoxides, can undergo decomposition or react with other components to generate hydrides.

  • The solvent: Protic solvents like alcohols or residual water can be a source of hydrides. Some aprotic solvents like DMF can also decompose at high temperatures to provide a hydride source.[1]

  • The organometallic reagent: In some cases, the organoboron reagent in Suzuki couplings can contribute to the formation of Pd-H species.

Q3: How does the electronic nature of the 5-Bromo-triazolo[1,5-a]pyridine affect the likelihood of debromination?

A3: The triazolo[1,5-a]pyridine ring system is generally considered electron-deficient. Electron-deficient aryl bromides can be more susceptible to side reactions, including debromination. The oxidative addition step is often faster for such substrates, but subsequent steps in the catalytic cycle need to be efficient to avoid competing side reactions.

Q4: Can I use microwave irradiation for the cross-coupling of 5-Bromo-triazolo[1,5-a]pyridine? Will it affect the extent of debromination?

A4: Yes, microwave-assisted cross-coupling can be very effective, often leading to significantly reduced reaction times and improved yields.[3][4] However, the higher temperatures achieved with microwave heating can sometimes increase the rate of debromination if the reaction conditions are not carefully optimized.[5] It is crucial to screen ligands, bases, and solvents, and to use the lowest possible temperature that still provides a reasonable reaction rate.

Q5: Are there alternative cross-coupling reactions to Suzuki-Miyaura that might be less prone to debromination for this substrate?

A5: While Suzuki-Miyaura is a versatile and widely used reaction, other cross-coupling reactions could be considered. For instance, Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can sometimes offer different reactivity profiles and may be less prone to debromination under specific conditions. However, these methods come with their own challenges, such as the toxicity of organotin compounds. Buchwald-Hartwig amination and Sonogashira coupling are other important cross-coupling reactions for forming C-N and C-C bonds, respectively, and the general principles for avoiding dehalogenation apply to these transformations as well.[6][7]

Signaling Pathways and Logical Relationships

G cluster_cat_cycle Catalytic Cycle cluster_debromination Debromination Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-H(L_n) Pd-H Formation (Hydride Source) Ar-R Desired Product Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration Ar-H Debrominated Byproduct Ar-Pd(II)-H(L_n)->Ar-H Reductive Elimination Ar-H->Pd(0)L_n Catalyst Regeneration

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

Troubleshooting

Technical Support Center: Palladium-Catalyzed Reactions of Sulfur-Containing Triazolopyridines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed cross-coupling reactions involving sulfur-containing...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed cross-coupling reactions involving sulfur-containing triazolopyridine substrates. Catalyst poisoning is a common issue in these reactions due to the presence of both sulfur and nitrogen atoms, which can coordinate to the palladium center and inhibit its catalytic activity.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed reactions of sulfur-containing triazolopyridines.

Problem 1: Low or No Product Yield

Low or no conversion of starting materials is the most frequent problem, often pointing towards catalyst deactivation.

Possible Causes and Solutions:

CauseRecommended SolutionKey Considerations
Catalyst Poisoning by Sulfur 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).[1] 2. Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands that can protect the palladium center.[2][3][4] 3. Protect the Sulfur Moiety: If the substrate has a free thiol (-SH) group, it must be protected prior to the coupling reaction. The 2-methoxyisobutyryl group has been reported as a suitable protecting group for thiols in Suzuki reactions.[4] 4. Slow Addition of Substrate: Add the sulfur-containing triazolopyridine substrate slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing catalyst deactivation.[2]The sulfur atom in functional groups like thiols, thioethers, and thiophenes can strongly coordinate to the palladium catalyst, blocking active sites.[2][4]
Catalyst Poisoning by Nitrogen 1. Ligand Selection: Similar to sulfur poisoning, bulky, electron-rich ligands can mitigate coordination of the triazolopyridine nitrogen atoms to the palladium center.[2][3] 2. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts to ensure efficient generation of the active Pd(0) species.[2]The pyridine and triazole nitrogen atoms in the triazolopyridine core are Lewis basic and can act as catalyst poisons.[5]
Sub-optimal Reaction Conditions 1. Screen Bases: The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases may be necessary for sensitive substrates.[6][7] 2. Solvent Screening: Test a range of solvents. Aprotic polar solvents like dioxane, THF, DMF, or toluene are commonly used. The addition of water can sometimes be beneficial in Suzuki reactions.[2] 3. Temperature Optimization: Gradually increase the reaction temperature. While higher temperatures can sometimes overcome catalyst deactivation, they can also lead to substrate or product decomposition.Ensure all reagents are pure and solvents are anhydrous and degassed, as oxygen and water can also contribute to catalyst deactivation.[2][8]
Inactive Catalyst 1. Verify Catalyst Source: Ensure the palladium source is active. If using a Pd(II) source (e.g., Pd(OAc)₂), it requires in situ reduction to the active Pd(0) state.[2] 2. Proper Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.[2]Palladium black precipitation is a visual indicator of catalyst decomposition and aggregation.[9]
Problem 2: Formation of Side Products

The formation of significant amounts of side products, such as homocoupled products or protodeboronated starting materials (in Suzuki reactions), can reduce the yield of the desired product.

Possible Causes and Solutions:

Side ProductRecommended Solution
Homocoupling 1. Control of Reaction Conditions: Screen different catalysts, ligands, and bases to find a system that favors cross-coupling over homocoupling.[2] 2. Ensure Efficient Pd(0) Generation: Add a mild reducing agent if necessary to maintain the catalyst in its active Pd(0) state.[2]
Protodeboronation (Suzuki) 1. Use Anhydrous Conditions: Minimize the presence of water in the reaction. 2. Choice of Base and Solvent: Use non-aqueous conditions and carefully select the base. 3. Reaction Temperature and Time: Run the reaction at the lowest effective temperature for the shortest possible time.[2]

Frequently Asked Questions (FAQs)

Q1: Why are sulfur-containing triazolopyridines particularly challenging substrates for palladium-catalyzed cross-coupling reactions?

A1: These molecules contain two potential sources of catalyst poisoning: the sulfur atom (in various functional groups like thioethers, thiols, or thiophenes) and the nitrogen atoms of the triazolopyridine ring system. Both sulfur and nitrogen are Lewis basic and can strongly coordinate to the palladium catalyst, blocking the active sites necessary for the catalytic cycle to proceed. This dual-poisoning potential often necessitates careful optimization of reaction conditions.[2][4][5]

Q2: What is the primary mechanism of palladium catalyst deactivation by sulfur compounds?

A2: The primary mechanism is the strong chemisorption of the sulfur atom onto the palladium metal center. This forms stable palladium-sulfur bonds, reducing the number of available active sites for the reactants. In some cases, this can lead to the formation of catalytically inactive palladium sulfide (PdS) complexes.[4]

Q3: Are all sulfur-containing functional groups equally detrimental?

A3: No, the poisoning effect can vary depending on the nature of the sulfur-containing group. Thiols (-SH) are generally more potent poisons than thioethers (-SR) or thiophenes. The oxidation state of sulfur also plays a role; for instance, sulfones (-SO₂R) are typically less coordinating and therefore less poisoning than sulfides.

Q4: Which ligands are most effective in mitigating catalyst poisoning by sulfur-containing triazolopyridines?

A4: Bulky and electron-rich phosphine ligands are generally recommended. Ligands such as XPhos, SPhos, and RuPhos have demonstrated effectiveness in coupling reactions with challenging, coordinating substrates.[2][3][10] N-heterocyclic carbene (NHC) ligands are also a good alternative as they form very stable and active palladium complexes that can be more resistant to poisoning.[4]

Q5: Can a poisoned palladium catalyst be regenerated?

A5: In some cases, catalyst regeneration is possible, though it is often not practical on a lab scale for homogeneous catalysts. For heterogeneous palladium catalysts, oxidative treatment followed by reduction can sometimes restore activity. For example, heating the catalyst in a stream of air to oxidize adsorbed sulfur species to volatile sulfur oxides, followed by reduction with hydrogen gas, has been shown to be effective.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of a Thiophene-Containing Heterocycle

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,4-DichloropyrimidineThiophen-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100Failed[11]
25-Bromo-2-chloropyridine2-Thienylboronic acid[HXPhos]₂[Pd₂Cl₆] (2)XPhos (4)K₃PO₄THF65High Yield[12]
32-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10095[10]

This table illustrates that while thiophene-containing boronic acids can be challenging substrates due to sulfur poisoning (Entry 1), the appropriate choice of catalyst and ligand can lead to successful coupling (Entry 2).

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction of a Sulfur-Containing Triazolopyridine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the sulfur-containing triazolopyridine halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Palladium-Catalyzed Reactions

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Verify Catalyst Activity and Handling start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents poisoning Suspect Catalyst Poisoning (Sulfur or Nitrogen) check_catalyst->poisoning Catalyst OK optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst Issue Found check_conditions->poisoning Conditions Appear Correct optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Issue Found check_reagents->poisoning Reagents Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Issue Found increase_loading Increase Catalyst/Ligand Loading poisoning->increase_loading change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) poisoning->change_ligand protect_group Protect Coordinating Group (e.g., -SH) poisoning->protect_group slow_addition Slow Addition of Substrate poisoning->slow_addition success Improved Yield optimize_catalyst->success optimize_conditions->success purify_reagents->success increase_loading->success change_ligand->success protect_group->success slow_addition->success

Caption: A flowchart for systematically troubleshooting low-yielding palladium-catalyzed cross-coupling reactions.

Mechanism of Palladium Catalyst Deactivation by a Sulfur-Containing Triazolopyridine

Catalyst_Deactivation cluster_catalytic_cycle Active Catalytic Cycle cluster_poisoning Deactivation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Deactivated Deactivated Pd Complex (Pd-S and/or Pd-N coordination) Pd0->Deactivated Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Substrate Sulfur-Containing Triazolopyridine Substrate->Deactivated

Caption: The active catalytic cycle is inhibited by the coordination of the sulfur-containing triazolopyridine to the Pd(0) center, leading to a deactivated complex.

References

Optimization

Scale-up considerations for the synthesis of 5-Bromo-triazolo[1,5-a]pyridine

Technical Support Center: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 5-Bromo-[1][2]triazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 5-Bromo-[1][2]triazolo[1,5-a]pyridine?

A1: The synthesis of 5-Bromo-[1][2]triazolo[1,5-a]pyridine can be approached through several strategies. The choice of route often depends on the availability of starting materials, scale, and safety considerations. Common strategies include:

  • Route A: Cyclization of a Brominated Pyridine Precursor. This is often the most direct approach, starting from a readily available 2-amino-6-bromopyridine derivative which then undergoes cyclization to form the triazole ring.

  • Route B: Bromination of the[1][2]triazolo[1,5-a]pyridine Core. This involves the synthesis of the parent heterocycle followed by electrophilic bromination. This can sometimes lead to challenges with regioselectivity.

  • Route C: Tandem Reactions. More advanced methods involve tandem reactions, such as a base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoro-6-bromopyridines.[2]

Q2: My reaction yield is low upon scale-up. What are the potential causes and how can I improve it?

A2: Low yields during scale-up are a common issue and can stem from several factors. Refer to the troubleshooting guide below for specific issues. General considerations include:

  • Inefficient Mixing: Ensure that the reaction mixture is being agitated effectively. In larger reactors, dead zones can form, leading to localized concentration gradients and side reactions.

  • Poor Temperature Control: Exothermic events that are manageable on a small scale can lead to runaway reactions and byproduct formation on a larger scale. Ensure adequate cooling capacity and consider slower reagent addition.

  • Extended Reaction Times: While some protocols suggest long reaction times, it's crucial to monitor the reaction progress by TLC or LC-MS.[1][3] Prolonged heating can lead to product degradation.

  • Purity of Starting Materials: Impurities in starting materials can have a more significant impact on a larger scale.[3] Ensure the purity of your reagents before commencing the synthesis.

Q3: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are these and how can I minimize them?

A3: The formation of impurities is a common challenge. Potential byproducts in the synthesis of 5-Bromo-[1][2]triazolo[1,5-a]pyridine include:

  • Regioisomers: If brominating the parent[1][2]triazolo[1,5-a]pyridine, you may form other bromo-isomers. Careful control of reaction conditions (temperature, brominating agent) is crucial.

  • Di-brominated Products: Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Unreacted Starting Material: Incomplete conversion is a common issue. Monitor the reaction closely and consider optimizing reaction time and temperature.

  • Hydrolysis Products: If water is present in the reaction, hydrolysis of intermediates or the final product can occur, especially under acidic or basic conditions.

To minimize these, ensure your reagents are pure and your reaction is run under an inert atmosphere if necessary. Careful control of stoichiometry and reaction time is also critical.

Q4: What are the key safety considerations when scaling up the synthesis of 5-Bromo-[1][2]triazolo[1,5-a]pyridine?

A4: Safety is paramount during scale-up. Key considerations include:

  • Toxicity: 5-Bromo-[1][2]triazolo[1,5-a]pyridine and its intermediates may be toxic. The analogous compound, 5-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, is classified as acutely toxic (oral). Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be aware of potential exothermic events, especially during cyclization or bromination steps. Implement proper temperature monitoring and control.

  • Reagent Handling: Some reagents used in the synthesis, such as strong acids, bases, or brominating agents (e.g., N-bromosuccinimide), require careful handling. Refer to the Safety Data Sheets (SDS) for all reagents.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-Bromo-[1][2]triazolo[1,5-a]pyridine.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish, but be mindful of potential side reactions.
Product degradation.If the product is sensitive to prolonged heating, reduce the reaction time or temperature. Consider using a more efficient catalyst or a different solvent system.[1]
Mechanical losses during workup.On a larger scale, product can be lost during transfers and filtrations. Ensure efficient extraction and minimize the number of transfers. Wash all equipment with the workup solvent to recover residual product.
Impure Product Formation of regioisomers during bromination.Optimize the bromination conditions. This may involve using a different brominating agent, lowering the reaction temperature, or changing the solvent.
Inefficient purification.Column chromatography may be less efficient on a large scale. Consider recrystallization as an alternative purification method. A solvent screen can help identify a suitable recrystallization solvent.
Reaction Stalls Deactivation of catalyst.If using a catalyst, ensure it is fresh and active. In some cases, the catalyst may need to be added in portions.
Poor solubility of reagents.As the scale increases, solubility issues can become more pronounced. Consider using a co-solvent or a different solvent system to ensure all reagents are in solution.
Runaway Reaction Poor heat dissipation.For exothermic reactions, ensure the reactor is equipped with adequate cooling. Add reagents dropwise or in portions to control the rate of heat generation. Consider diluting the reaction mixture.[3]

Experimental Protocols

Below are representative experimental protocols for the synthesis of 5-Bromo-[1][2]triazolo[1,5-a]pyridine. These should be optimized for your specific requirements.

Protocol 1: Synthesis from 2-Amino-6-bromopyridine

This protocol is based on the general principle of forming the triazole ring from a pre-brominated pyridine.

Step 1: Synthesis of N-(6-bromopyridin-2-yl)formamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-bromopyridine (1.0 eq) in an excess of formic acid (5.0 eq).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto ice water.

  • Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude N-(6-bromopyridin-2-yl)formamide.

Step 2: Cyclization to 5-Bromo-[1][2]triazolo[1,5-a]pyridine

  • To a solution of N-(6-bromopyridin-2-yl)formamide (1.0 eq) in a suitable solvent such as toluene or xylenes, add phosphorus oxychloride (POCl3) (1.5 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 5-Bromo-[1][2]triazolo[1,5-a]pyridine.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyclization (Step 2)
Parameter Lab Scale (1 g) Pilot Scale (100 g) Key Consideration for Scale-up
Solvent Volume 20 mL1.5 LEnsure efficient stirring to maintain a homogeneous mixture.
POCl3 Addition Time 5 minutes30-60 minutesControl the exothermic reaction by slow addition and efficient cooling.
Reaction Temperature 110 °C110 °CMonitor internal temperature closely to avoid overheating.
Typical Yield 75-85%65-75%Yield reduction can be due to longer reaction times or workup inefficiencies.
Purity (by HPLC) >98%>95%Purity may be lower due to increased side reactions; purification may need to be more rigorous.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Formation of Formamide Intermediate cluster_step2 Step 2: Cyclization and Purification start 2-Amino-6-bromopyridine + Formic Acid reflux Reflux (4-6h) start->reflux workup1 Aqueous Workup & Filtration reflux->workup1 intermediate N-(6-bromopyridin-2-yl)formamide workup1->intermediate intermediate2 N-(6-bromopyridin-2-yl)formamide cyclization Add POCl3, Reflux (3-5h) intermediate2->cyclization workup2 Quench & Extract cyclization->workup2 purification Purification (Chromatography/Recrystallization) workup2->purification product 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine purification->product

Caption: Synthetic workflow for 5-Bromo-[1][2]triazolo[1,5-a]pyridine.

Troubleshooting Logic

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion Incomplete? check_temp Review Temperature Profile low_yield->check_temp Degradation? check_workup Evaluate Workup Procedure low_yield->check_workup Losses? identify_impurities Identify Impurities (MS, NMR) impure_product->identify_impurities solution_time Optimize Reaction Time/Temp check_completion->solution_time solution_conditions Modify Conditions (e.g., lower temp) check_temp->solution_conditions solution_workup Refine Workup/Extraction check_workup->solution_workup check_reagents Check Reagent Purity identify_impurities->check_reagents Starting material related? check_purification Assess Purification Method identify_impurities->check_purification Co-eluting? solution_reagents Use Higher Purity Reagents check_reagents->solution_reagents solution_purification Develop New Purification Method (e.g., Recrystallization) check_purification->solution_purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

Troubleshooting

Technical Support Center: Sonogashira Reactions with 5-iodo-triazolo[1,5-a]pyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions inv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving 5-iodo-triazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a Sonogashira coupling reaction?

A1: A typical Sonogashira coupling reaction consists of four primary components: a terminal alkyne, an aryl or vinyl halide (in this case, 5-iodo-triazolo[1,5-a]pyridine), a palladium catalyst (often a palladium(0) complex), and a copper(I) co-catalyst.[1] Additionally, a base, usually an amine such as triethylamine or diisopropylamine, is essential to deprotonate the alkyne.[1]

Q2: My Sonogashira reaction with 5-iodo-triazolo[1,5-a]pyridine is not working. What are the initial checks I should perform?

A2: When a Sonogashira reaction fails, the first things to verify are the integrity of your catalysts, the quality of your reagents, and the reaction setup.[1] Ensure that both the palladium catalyst and the copper co-catalyst are active and have not degraded. It is also critical to maintain anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1][2] Thoroughly degassing the solvent and conducting the reaction under an inert atmosphere like argon or nitrogen is crucial.[1]

Q3: I am observing a black precipitate in my reaction mixture. What does this indicate?

A3: The formation of a black precipitate, commonly known as palladium black, suggests the decomposition of the palladium catalyst. This can be caused by impurities in the reagents, the presence of oxygen, or an inappropriate reaction temperature. The use of robust ligands or pre-catalysts can often improve catalyst stability.[3]

Q4: What are the common side reactions in a Sonogashira coupling, and how can I minimize them?

A4: The most common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne.[4] This is often promoted by the presence of oxygen and the copper co-catalyst.[2][5] To minimize this, ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed to avoid this issue.[4][6]

Q5: Is a copper co-catalyst always necessary for the Sonogashira reaction?

A5: While the original Sonogashira protocol includes a copper co-catalyst to increase the reaction rate, it is not always essential.[4][7] Copper-free Sonogashira reactions are widely used to prevent the formation of alkyne dimers (Glaser coupling).[7] However, these reactions might require higher temperatures or different ligand systems to achieve comparable efficiency.[4]

Troubleshooting Guide

Problem: Low to No Product Yield

When encountering low or no product yield, a systematic approach to troubleshooting is recommended. The following sections address key areas to investigate.

1. Catalyst and Ligand Issues

  • Is the palladium catalyst active?

    • Recommendation: Use a fresh batch of palladium catalyst or a reliable pre-catalyst. Palladium(II) sources require in situ reduction to the active Pd(0) species, and this process can sometimes be inefficient.[7]

  • Is the copper co-catalyst fresh?

    • Recommendation: Copper(I) iodide can degrade over time. It is advisable to use a fresh bottle or a recently purchased batch.[1]

  • Is the ligand appropriate for the 5-iodo-triazolo[1,5-a]pyridine substrate?

    • Recommendation: Electron-deficient heterocyclic systems like triazolo[1,5-a]pyridine can be challenging substrates. The choice of ligand is crucial. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the efficiency of the reaction.[8] Consider screening different ligands to find the optimal one for your specific substrate.

2. Reagent Quality and Purity

  • Are the 5-iodo-triazolo[1,5-a]pyridine and the alkyne pure?

    • Recommendation: Impurities in the starting materials can poison the catalyst.[3] Ensure the purity of your substrates, purifying them if necessary.

  • Is the solvent anhydrous and degassed?

    • Recommendation: Traces of water and oxygen can significantly impact the reaction. Use freshly distilled, anhydrous solvents and degas them thoroughly by methods such as freeze-pump-thaw or by bubbling with an inert gas.

  • Is the base of high quality and sufficient in quantity?

    • Recommendation: An amine base is required for the deprotonation of the alkyne.[1] Commonly used bases include triethylamine and diisopropylamine.[1] Ensure the base is dry and used in an appropriate excess.

3. Reaction Conditions

  • Is the reaction temperature optimal?

    • Recommendation: While many Sonogashira reactions proceed at room temperature, some substrates, particularly less reactive ones, may require heating.[9] However, excessively high temperatures can lead to catalyst decomposition. A systematic optimization of the reaction temperature is recommended.

  • Is the reaction being conducted under a strictly inert atmosphere?

    • Recommendation: As mentioned, oxygen promotes the unwanted Glaser homocoupling.[2] Ensure your reaction setup is properly sealed and maintained under a positive pressure of an inert gas (argon or nitrogen).

Quantitative Data Summary

The following tables provide a summary of general quantitative data to aid in the optimization of your Sonogashira coupling reaction. Note that optimal conditions are highly substrate-dependent.

Table 1: General Reaction Parameters for Sonogashira Coupling

ParameterTypical RangeNotes
Palladium Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for challenging substrates.
Copper(I) Iodide Loading 1 - 10 mol%For copper-catalyzed reactions.
Ligand to Palladium Ratio 1:1 to 4:1An excess of ligand can improve catalyst stability.[3]
Base (e.g., Triethylamine) 2 - 5 equivalentsMust be in excess to neutralize the generated HX.
Temperature Room Temp. to 100 °CSubstrate dependent; start at room temperature and increase if necessary.[9]

Table 2: Comparison of Common Palladium Catalysts

CatalystCommon NameNotes
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A common Pd(0) source, but can be sensitive to air.
PdCl₂(PPh₃)₂ Bis(triphenylphosphine)palladium(II) chlorideA stable Pd(II) pre-catalyst that is reduced in situ.[7]
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)A common and effective Pd(0) source.
Pd(OAc)₂ Palladium(II) acetateA stable Pd(II) pre-catalyst, often used with phosphine ligands.

Experimental Protocols

Standard Protocol for Sonogashira Coupling of 5-iodo-triazolo[1,5-a]pyridine

This protocol provides a general starting point and may require optimization for specific alkynes.

Materials:

  • 5-iodo-triazolo[1,5-a]pyridine

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 5-iodo-triazolo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • If no reaction is observed after several hours, gradually increase the temperature to 50-80 °C.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ pd0->pd_oa Ar-I (5-iodo-triazolo[1,5-a]pyridine) pd_tm Transmetalation Intermediate (Ar-Pd(II)-C≡CR)L₂ pd_oa->pd_tm Cu-C≡CR pd_tm->pd0 Reductive Elimination product Product (Ar-C≡CR) pd_tm->product alkyne Terminal Alkyne (H-C≡CR) cu_acetylide Copper Acetylide (Cu-C≡CR) alkyne->cu_acetylide CuI, Base cu_acetylide->alkyne Regenerated CuI

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow for Failed Sonogashira Reactions

Troubleshooting_Workflow Troubleshooting Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity and Quality start->check_reagents check_reagents->start Impure Reagents (Purify/Replace) check_conditions Verify Reaction Conditions (Inert atmosphere, Temp.) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst System (Pd source, Ligand, CuI) check_conditions->check_catalyst Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp. check_catalyst->start Degraded Catalyst (Replace) optimize_ligand Screen Ligands check_catalyst->optimize_ligand Catalyst OK optimize_temp->optimize_ligand optimize_solvent Screen Solvents optimize_ligand->optimize_solvent success Successful Reaction optimize_solvent->success

Caption: A logical workflow for troubleshooting failed Sonogashira reactions.

References

Optimization

Technical Support Center: Managing Regioselectivity in the Functionalization of the Triazolopyridine Ring

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of the triazo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of the triazolopyridine ring.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in the functionalization of the triazolopyridine ring?

A1: The regioselectivity of functionalization reactions on the triazolopyridine core is primarily influenced by a combination of electronic and steric factors. Key determinants include:

  • Electronic Effects: The inherent electron distribution of the triazolopyridine ring system makes certain positions more susceptible to either electrophilic or nucleophilic attack. The nitrogen atoms significantly influence the electron density of the carbon atoms in both the pyridine and triazole rings.

  • Directing Groups: The presence and nature of directing groups on the triazolopyridine scaffold can strongly dictate the position of incoming substituents.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, temperature, and reactants plays a crucial role in controlling regioselectivity. For instance, in C-H activation reactions, the catalyst and ligand combination is critical for selectivity.[1]

  • Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions on the triazolopyridine ring.

Q2: How can I achieve C3-selective halogenation on a pyridine ring, which is a key component of many triazolopyridines?

A2: Achieving C3-selective halogenation of pyridines can be challenging due to the electronic properties of the ring. A powerful and mild method involves the use of Zincke imine intermediates.[2][3][4] This strategy proceeds via a three-step sequence in a single pot:

  • Ring-opening: The pyridine ring is activated and opened to form an acyclic Zincke imine.

  • Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation.

  • Ring-closing: The halogenated intermediate is then cyclized to reform the pyridine ring with a halogen at the C3 position.[2][4]

Q3: My C-H activation reaction on the triazolopyridine core is yielding a mixture of regioisomers. How can I improve the selectivity?

A3: Poor regioselectivity in C-H activation of triazolopyridines is a common issue. To improve this, consider the following troubleshooting steps:

  • Introduce a Directing Group: The use of a directing group is a powerful strategy to control the site of C-H activation.

  • Optimize the Catalytic System: The choice of metal catalyst (e.g., Palladium, Rhodium, Copper) and the corresponding ligand is critical. Experiment with different ligands to fine-tune the steric and electronic environment around the metal center.[1][5][6]

  • Vary the Solvent and Temperature: The polarity of the solvent can influence the reaction pathway and selectivity. Optimizing the reaction temperature can also help favor the formation of one regioisomer over another.

Q4: I am observing unexpected side products in my cross-coupling reaction. What could be the cause?

A4: The formation of unexpected side products in cross-coupling reactions involving triazolopyridines can arise from several factors:

  • Homocoupling: The coupling of two identical starting molecules can occur, especially at higher temperatures or with certain catalysts.

  • Competing Reaction Pathways: The triazolopyridine ring has multiple potentially reactive sites. Depending on the reaction conditions, functionalization might occur at an unintended position.

  • Decomposition of Starting Materials or Products: The stability of the reactants and products under the reaction conditions should be considered.

To mitigate these issues, carefully screen reaction parameters such as catalyst, ligand, base, solvent, and temperature.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom Possible Cause Suggested Solution
Mixture of C5 and C7 substituted productsCompeting electronic activation at multiple sites.Modify the electronic nature of the substrate with appropriate protecting or directing groups.
Reaction at an undesired positionSteric hindrance preventing reaction at the target site.Use a less bulky electrophile or a different catalytic system that is less sensitive to steric effects.
Low conversion and a mixture of isomersDeactivation of the ring by the electrophile or reaction byproducts.Use a milder electrophile or add a scavenger for any acidic byproducts.
Guide 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
Low or no product formationInactive catalyst.Ensure the palladium catalyst is properly activated. Consider using a different palladium precursor or ligand.
Significant amount of starting material remainingInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Formation of homocoupled byproductsThe rate of homocoupling is competitive with the cross-coupling reaction.Lower the reaction temperature. Use a different ligand that promotes reductive elimination from the cross-coupled intermediate.
Decomposition of the productThe product is unstable under the reaction conditions.Attempt the reaction at a lower temperature or for a shorter duration.

Data Presentation

Table 1: Regioselectivity of Halogenation of Pyridine Derivatives

Halogenating AgentSubstratePosition of HalogenationRegioselectivity (Major:Minor)Reference
N-Iodosuccinimide (NIS)Pyridine (via Zincke imine)C3High[2][3]
N-Bromosuccinimide (NBS)2-AminopyridineC5Good[2]
POCl₃Pyridine N-oxideC2High[2]

Table 2: Regioselectivity in C-H Functionalization of[2][7][8]triazolo[4,3-a]pyridines

Reaction TypeCatalyst/ReagentPosition of FunctionalizationYieldReference
BenzylationCu(I) / N-TosylhydrazonesC3Moderate to Good[6][9]
ArylationCu catalystC3-[5]
OlefinationRh(III) catalystortho-position of a substituent-[5]

Experimental Protocols

Protocol 1: General Procedure for 3-Iodination of a Pyridine via a Zincke Imine Intermediate[2]
  • Ring-opening: Activate the pyridine with an appropriate reagent and open the ring with an amine to form the acyclic Zincke imine.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed C3-Benzylation of[2][7][8]triazolo[4,3-a]pyridine[6]
  • Reaction Setup: To a reaction tube, add[2][7][8]triazolo[4,3-a]pyridine (1.0 equiv), the corresponding N-tosylhydrazone (1.2 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable solvent (e.g., DMSO).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (e.g., 12-24 h).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the 3-benzylated triazolopyridine.

Mandatory Visualizations

troubleshooting_workflow cluster_start cluster_analysis Initial Analysis cluster_ch_activation C-H Activation Troubleshooting cluster_halogenation Halogenation Troubleshooting cluster_outcome start Poor Regioselectivity in Triazolopyridine Functionalization reaction_type Identify Reaction Type (e.g., C-H Activation, Halogenation) start->reaction_type directing_group Is a Directing Group Present? reaction_type->directing_group C-H Activation reagent_choice Review Halogenating Agent and Reaction Conditions reaction_type->reagent_choice Halogenation install_dg Consider Installing a Directing Group directing_group->install_dg No optimize_catalyst Optimize Catalyst/Ligand System directing_group->optimize_catalyst Yes install_dg->optimize_catalyst end Improved Regioselectivity optimize_catalyst->end zincke_intermediate Consider Zincke Imine Pathway for C3-Selectivity reagent_choice->zincke_intermediate zincke_intermediate->end

Caption: Troubleshooting workflow for poor regioselectivity.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates / Transition States cluster_products Products triazolopyridine Triazolopyridine intermediate Reactive Intermediate (e.g., Metal-Complex, Zincke Imine) triazolopyridine->intermediate functionalizing_reagent Functionalizing Reagent (e.g., Halogen Source, Coupling Partner) functionalizing_reagent->intermediate catalyst Catalyst (e.g., Pd, Cu, Rh) catalyst->intermediate ligand Ligand ligand->intermediate solvent Solvent solvent->intermediate temperature Temperature temperature->intermediate regioisomer_a Desired Regioisomer intermediate->regioisomer_a regioisomer_b Other Regioisomer(s) intermediate->regioisomer_b

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-bromo- vs. 5-chloro-triazolo[1,5-a]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The[1][2]triazolo[1,5-a]pyridine core is a privile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The[1][2]triazolo[1,5-a]pyridine core is a privileged structure found in a variety of biologically active compounds. Halogenated derivatives of this scaffold, such as 5-bromo- and 5-chloro-[1][2]triazolo[1,5-a]pyridine, serve as versatile building blocks for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of these two key intermediates, supported by established chemical principles and experimental data from relevant systems.

The choice between a bromo- or chloro-substituted starting material can significantly impact reaction conditions, catalyst selection, and overall synthetic efficiency. Understanding the relative reactivity of the carbon-halogen bond is therefore crucial for methodological design and optimization.

Theoretical Background: The Influence of the Halogen on Reactivity

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The ease of this step is inversely related to the C-X bond dissociation energy (BDE). The established trend for C-X BDEs is C-Cl > C-Br > C-I.[1]

  • C-Br Bond: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This facilitates a more rapid oxidative addition to the palladium catalyst, generally allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • C-Cl Bond: The carbon-chlorine bond is stronger and less reactive. Consequently, the oxidative addition step is more challenging, often necessitating more forcing conditions, such as higher temperatures, and the use of more electron-rich and bulky phosphine ligands to promote catalyst activity.[1]

This fundamental difference in bond strength forms the basis for the generally observed higher reactivity of 5-bromo-[1][2]triazolo[1,5-a]pyridine compared to its 5-chloro counterpart in common cross-coupling reactions.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While direct side-by-side comparative data for 5-bromo- and 5-chloro-[1][2]triazolo[1,5-a]pyridine under identical conditions is limited in the literature, the data presented is collated from studies on the target scaffold and closely related heteroaromatic systems to provide a reliable guide to their relative reactivity.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The data below illustrates the typically higher efficiency of coupling with the bromo-substituted substrate.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][3]triazolo[1,5-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Ethanol801288Analogous System
7-chloro-5-methyl-[1][3]triazolo[1,5-a]pyrimidineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Moderate to GoodAnalogous System
2-chloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885Analogous System

Data for the bromo-triazolopyridine is from a closely related substituted analog. Data for the chloro-triazolopyrimidine and chloropyridine are provided to illustrate typical conditions and outcomes for less reactive chloro-heteroaromatics.

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Generally, the coupling of aryl bromides proceeds under milder conditions than that of aryl chlorides.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-1H-indazoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100495Analogous System
2-chloropyridineMorpholinePd₂(dba)₃ / RuPhosNaOtBuDioxane1101692Analogous System
5-halo-1,2,3-triazolesAryl amines[(THP-Dipp)Pd(cinn)Cl]t-BuONa1,4-dioxane12024Good to ExcellentAnalogous System

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These can serve as a starting point for the functionalization of 5-bromo- and 5-chloro-[1][2]triazolo[1,5-a]pyridine. Note that for the 5-chloro derivative, optimization of the catalyst, ligand, and reaction conditions will likely be necessary to achieve comparable yields to the 5-bromo analog.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 5-halo-[1][2][3]triazolo[1,5-a]pyridine

This protocol is adapted from a procedure for a bromo-substituted triazolopyridine derivative.

Materials:

  • 5-halo-[1][2]triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv)

  • Pd(PPh₃)₄ (5-10 mol%)

  • K₂CO₃ or K₃PO₄ (2.0 equiv)

  • Degassed solvent (e.g., Ethanol, 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the 5-halo-[1][2]triazolo[1,5-a]pyridine, arylboronic acid, Pd(PPh₃)₄, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 5-halo-[1][2][3]triazolo[1,5-a]pyridine

This is a general protocol that can be adapted for both 5-bromo- and 5-chloro-[1][2]triazolo[1,5-a]pyridine.

Materials:

  • 5-halo-[1][2]triazolo[1,5-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add the 5-halo-[1][2]triazolo[1,5-a]pyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship of Reactivity

The following diagram illustrates the fundamental principle governing the difference in reactivity between the C-Br and C-Cl bonds in the context of the rate-determining step of palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Comparative Reactivity in Oxidative Addition Bond_Strength C-X Bond Strength Reactivity Reactivity in Oxidative Addition Bond_Strength->Reactivity Inversely Proportional C_Cl 5-chloro-triazolo[1,5-a]pyridine (Stronger C-Cl bond) Reactivity->C_Cl Lower C_Br 5-bromo-triazolo[1,5-a]pyridine (Weaker C-Br bond) Reactivity->C_Br Higher C_Cl->Bond_Strength Higher C_Br->Bond_Strength Lower

Caption: C-X bond strength dictates reactivity in oxidative addition.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G A 1. Reagent Assembly (5-halo-triazolopyridine, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed) B->C D 4. Heating & Stirring (80-100 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Product G->H

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is depicted below, illustrating the key steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.

G cluster_reactants cluster_products Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition Amine_coord Amine Coordinated Complex OA_complex->Amine_coord Amine Coordination Amido_complex Pd(II) Amido Complex Amine_coord->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido_complex->Product ArX 5-halo-triazolopyridine (Ar-X) ArX->OA_complex Amine Amine (R₂NH) Amine->Amine_coord Base Base Base->Amine_coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

For researchers and drug development professionals, 5-bromo-[1][2]triazolo[1,5-a]pyridine is generally the more reactive and versatile intermediate for palladium-catalyzed cross-coupling reactions compared to its 5-chloro counterpart. The weaker C-Br bond facilitates oxidative addition, allowing for milder reaction conditions and often higher yields. While 5-chloro-[1][2]triazolo[1,5-a]pyridine is a viable substrate, its successful coupling typically requires more robust catalytic systems and more forcing conditions. The choice between these two building blocks will ultimately depend on the desired reactivity, the tolerance of other functional groups within the molecule to the required reaction conditions, and economic considerations, as chloro-derivatives are often more cost-effective.

References

Comparative

A Comparative Guide to the Biological Activities of Triazolo[1,5-a]pyridine and Triazolo[4,3-a]pyridine Isomers

For Researchers, Scientists, and Drug Development Professionals The triazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with its various isomers demonstrating a wide array of biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. Among these, the triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine isomers are of significant interest due to their potential as therapeutic agents. This guide provides an objective comparison of the biological activities of these two isomeric systems, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Overview of Biological Activities

Both triazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines have been extensively studied for their pharmacological potential. While direct comparative studies are limited, the existing literature indicates that both isomers exhibit significant anticancer and antimicrobial properties. The specific activity and potency are highly dependent on the nature and position of substituents on the fused ring system.

Triazolo[1,5-a]pyridines are often explored for their potent anticancer activities, with derivatives showing efficacy against a range of cancer cell lines.[1][2] Their mechanisms of action often involve the modulation of key signaling pathways such as the ERK and Akt pathways.[3][4] Additionally, this isomer has been investigated for its antimicrobial,[5][6] antiviral, and other therapeutic effects.[7]

Triazolo[4,3-a]pyridines also demonstrate significant anticancer and antimicrobial activities.[8][9] Notably, derivatives of this isomer have been identified as potent inhibitors of the Hedgehog signaling pathway, a critical pathway in some cancers.[10] Furthermore, they have been investigated for their potential as inhibitors of the PD-1/PD-L1 interaction, an important target in cancer immunotherapy.[11]

Comparative Data on Biological Activities

The following tables summarize the reported biological activities of various derivatives of triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine. It is crucial to note that these data are compiled from different studies and direct comparisons of potency should be made with caution due to variations in experimental conditions.

Anticancer Activity
IsomerDerivativeCancer Cell LineIC50 (µM)Reference
Triazolo[1,5-a]pyridine 3aA549 (Lung Carcinoma)5.988 ± 0.12[2]
H12 (Indole derivative)MGC-803 (Gastric Cancer)9.47[3]
H12 (Indole derivative)HCT-116 (Colon Carcinoma)9.58[3]
H12 (Indole derivative)MCF-7 (Breast Cancer)13.1[3]
1cHCT-116 (Colon Carcinoma)Not explicitly stated, but potent[1]
2dHCT-116 (Colon Carcinoma)Not explicitly stated, but potent[1]
Triazolo[4,3-a]pyridine TPB15MDA-MB-468 (Triple-negative breast cancer)Not explicitly stated, but potent[10]
A22PD-1/PD-L1 Inhibition Assay0.0923[11]
Antimicrobial Activity
IsomerDerivativeMicroorganismMIC (µg/mL)Reference
Triazolo[1,5-a]pyridine Compound 9nS. aureus16[5]
Compound 9oS. aureus16[5]
Compound 9nE. coli32[5]
Compound 9oE. coli32[5]
Triazolo[4,3-a]pyrazine 2eS. aureus32[8]
(closely related scaffold)2eE. coli16[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays cited in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (triazolopyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the triazolopyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these isomers exert their biological effects is critical for rational drug design and development.

Triazolo[1,5-a]pyridine: Inhibition of the ERK Signaling Pathway

Several studies have indicated that triazolo[1,5-a]pyridine derivatives can exert their anticancer effects by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[3][4] This pathway is a key regulator of cell proliferation, differentiation, and survival.

ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation Triazolo_1_5_a_pyridine Triazolo[1,5-a]pyridine Derivative Triazolo_1_5_a_pyridine->Raf Inhibition Triazolo_1_5_a_pyridine->MEK Triazolo_1_5_a_pyridine->ERK

Caption: Inhibition of the ERK signaling pathway by triazolo[1,5-a]pyridine derivatives.

Triazolo[4,3-a]pyridine: Inhibition of the Hedgehog Signaling Pathway

Derivatives of triazolo[4,3-a]pyridine have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[10] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

Hedgehog_Pathway Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes Triazolo_4_3_a_pyridine Triazolo[4,3-a]pyridine Derivative Triazolo_4_3_a_pyridine->SMO Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by triazolo[4,3-a]pyridine derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo experiments.

Anticancer_Screening_Workflow Compound_Synthesis Compound Synthesis (Triazolopyridine Derivatives) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for anticancer drug screening.

Synthesis of Triazolopyridine Isomers

The synthesis of triazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines can be achieved through various synthetic routes. A common approach for the synthesis of the triazolo[1,5-a]pyridine core involves the cyclization of 2-aminopyridine derivatives with appropriate reagents.[1] For the triazolo[4,3-a]pyridine scaffold, a frequent method is the reaction of 2-hydrazinopyridines with various electrophiles.[12]

Conclusion

Both triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine isomers represent promising scaffolds for the development of novel therapeutic agents. The available data suggests that derivatives of both isomers possess potent anticancer and antimicrobial activities, albeit often through different mechanisms of action. The triazolo[1,5-a]pyridine derivatives have been shown to modulate key cancer-related signaling pathways like ERK and Akt, while triazolo[4,3-a]pyridine derivatives have been identified as inhibitors of the Hedgehog pathway and the PD-1/PD-L1 immune checkpoint.

Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to objectively assess the therapeutic potential of these two isomeric systems. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting area of medicinal chemistry.

References

Validation

A Comparative Guide to the In Vitro Anticancer Activity of Novel Triazolopyridine Derivatives

This guide provides a comparative analysis of novel triazolopyridine derivatives, evaluating their efficacy against various cancer cell lines. It is intended for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel triazolopyridine derivatives, evaluating their efficacy against various cancer cell lines. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of cytotoxic activity, mechanistic insights, and detailed experimental protocols.

Comparative Cytotoxicity Analysis

A series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized and evaluated for their in vitro anticancer activity.[1] The cytotoxicity of these compounds was assessed against the murine melanoma (B16F10) cell line using the MTT reduction assay.[1] The results, presented as IC50 values (the concentration required to inhibit 50% of cancer cell growth), demonstrate a range of moderate to potent anticancer activities.[1]

Table 1: IC50 Values of Triazolopyridine Derivatives against B16F10 Cancer Cell Line

Compound IDIC50 (µM)
TP155.11
TP252.12
TP351.10
TP448.15
TP545.18
TP641.12
TP761.11

Data sourced from a study on novel 1,2,4 triazole pyridine derivatives.[1] All compounds were dissolved in dimethyl sulfoxide before being applied to the cell monolayer at various concentrations.[1]

Key Observation: Among the tested series, compound TP6 exhibited the highest cytotoxic activity against the murine melanoma (B16F10) cell line, with an IC50 value of 41.12 µM.[1] This suggests that the specific structural modifications in TP6 are favorable for its anticancer effect. The 1,2,4-triazole ring is a key structural component in various compounds with demonstrated anticancer properties.[1]

Experimental Workflow and Methodologies

The evaluation of novel anticancer compounds follows a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies. This process is crucial for identifying promising lead candidates for further development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies synthesis Compound Synthesis (Triazolopyridine Derivatives) culture Cell Line Culture (e.g., B16F10, MCF-7, HCT116) synthesis->culture mtt Cytotoxicity Assay (e.g., MTT Assay) culture->mtt ic50 Data Analysis (IC50 Value Determination) mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cellcycle pathway Signaling Pathway Analysis (e.g., Western Blot for EGFR, Akt) ic50->pathway lead_id Lead Compound Identification apoptosis->lead_id cellcycle->lead_id pathway->lead_id

Caption: Standard workflow for in vitro evaluation of anticancer compounds.
Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[2][3] It is a widely used technique for screening the cytotoxic potential of anticancer agents.[2][4]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the triazolopyridine derivatives (e.g., 1-100 µM) for a specified period, typically 48 hours.[3] A vehicle control (e.g., 0.1% DMSO) should be included.[3]

  • MTT Addition: Add MTT solution (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[3] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization buffer (e.g., 100 µL of DMSO or a specialized buffer) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against compound concentration.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5] This analysis can reveal if a compound induces cell cycle arrest.

Protocol:

  • Cell Treatment & Harvesting: Treat cells (e.g., 1 x 10⁶) with the test compound for 24-48 hours. Harvest the cells by trypsinization, followed by centrifugation.[6]

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[6][7] This permeabilizes the cells and preserves their structure. Store at 4°C for at least 2 hours.[7]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash them with a buffer like PBS.[7]

  • RNase Treatment: Resuspend the cells in a staining solution containing RNase A to ensure that only DNA is stained by PI.[8] Incubate for 15-30 minutes at room temperature or 37°C.[7][8]

  • PI Staining: Add propidium iodide, a fluorescent dye that intercalates with DNA, to the cell suspension.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[5] Apoptotic cells may appear as a sub-G1 peak due to DNA fragmentation.

Apoptosis Detection (Annexin V/PI Assay)

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. During early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (like FITC) to detect these apoptotic cells. Propidium iodide is used concurrently to identify necrotic or late apoptotic cells, which have compromised membrane integrity.[10]

Protocol:

  • Cell Treatment & Collection: After treating cells with the compound, collect both adherent and floating cells.[9]

  • Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.[10]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and a small amount of PI to the cell suspension.[10]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the cells promptly by flow cytometry. The results distinguish between different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.[10]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Potential Signaling Pathways

Triazolopyridine and related triazolopyrimidine derivatives have been shown to interact with key signaling pathways implicated in cancer progression.[11] Understanding these interactions is crucial for elucidating their mechanism of action. One such critical pathway is the EGFR signaling cascade.

G cluster_pathway Intracellular Signaling Cascade ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds & Activates akt Akt egfr->akt Phosphorylates & Activates erk ERK1/2 egfr->erk Phosphorylates & Activates akt_downstream Cell Survival, Growth akt->akt_downstream erk_downstream Proliferation, Differentiation erk->erk_downstream inhibitor Triazolopyridine Derivative inhibitor->egfr Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a test compound.

Some novel pyrazolo-triazolopyrimidine derivatives have been found to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3] By binding to the ATP-binding site of EGFR, these compounds can block its activation and subsequently inhibit downstream signaling, leading to reduced cancer cell viability.[3] This represents a promising mechanism of action for this class of compounds. Other studies have identified triazolopyridines as inhibitors of targets like Tankyrase (implicated in the WNT/β-catenin pathway) and JAK/HDAC, highlighting the scaffold's versatility.[11][12]

References

Comparative

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 5-Bromo-triazolo[1,5-a]pyridine

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. The co...

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. The coupling of 5-Bromo-triazolo[1,5-a]pyridine with various boronic acids is a key step in the synthesis of a range of biologically active compounds. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of catalyst performance for this specific transformation, supported by experimental data from analogous systems, to aid researchers in selecting the optimal catalytic system.

Catalyst Performance Comparison

The choice of catalyst and ligand is crucial for overcoming challenges associated with the Suzuki coupling of electron-rich heterocyclic substrates like 5-Bromo-triazolo[1,5-a]pyridine. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of structurally similar bromopyridine derivatives. This data provides a strong indication of the expected performance for the target substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515+Phenylboronic acid~85
4-Methylphenylboronic acid~82
4-Methoxyphenylboronic acid~88
System 2: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002-4Phenylboronic acid>90 (expected)
System 3: DPPF Ligand
Pd(dppf)Cl₂dppfK₂CO₃DME802Phenylboronic acidHigh (>90)
System 4: Buchwald Generation 2 Pre-catalyst
XPhosPdG2XPhosK₃PO₄1,4-Dioxane/H₂O80-1001-4Various arylboronic acidsHigh (>90)

Note: The yields presented for System 1 are based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a structurally analogous substrate.[1][2] The performance of other systems is based on their known high efficiency for challenging Suzuki couplings of heteroaryl bromides.[3][4]

Experimental Workflow

The general workflow for the Suzuki coupling of 5-Bromo-triazolo[1,5-a]pyridine involves the careful selection of catalyst, base, and solvent, followed by reaction setup under an inert atmosphere, heating, and finally, product isolation and purification.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_product Product Substrate 5-Bromo-triazolo[1,5-a]pyridine Setup Combine Reagents in Schlenk Flask Substrate->Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Base Base (e.g., K3PO4) Base->Setup Solvent Solvent (e.g., Dioxane/H2O) Solvent->Setup Inert Evacuate & Backfill with Argon Setup->Inert Heating Heat Reaction Mixture (e.g., 90 °C) Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool & Quench Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterization (NMR, MS) Purify->Analysis Final_Product 5-Aryl-triazolo[1,5-a]pyridine Analysis->Final_Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of 5-Bromo-triazolo[1,5-a]pyridine.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of 5-Bromo-triazolo[1,5-a]pyridine using the catalyst systems discussed. These protocols are based on established methods for similar substrates and may require optimization for specific boronic acids and scales.

Protocol 1: Using Pd(PPh₃)₄ (System 1)

This protocol is adapted from the Suzuki coupling of a structurally similar bromopyridine.[1]

Materials:

  • 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.3 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 15 hours or until reaction completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂/SPhos (System 2)

This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.

Materials:

  • 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours or until reaction completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Using Pd(dppf)Cl₂ (System 3)

This protocol is based on the efficient coupling of other bromopyridine derivatives.[4]

Materials:

  • 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (anhydrous)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine 5-Bromo-triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DME to the flask.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heat the reaction to 80 °C and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Catalyst Selection Rationale
  • Pd(PPh₃)₄: A traditional and widely available catalyst that is effective for many standard Suzuki couplings. It is a good starting point for optimization studies.

  • Pd(OAc)₂/SPhos: Buchwald ligands like SPhos are electron-rich and bulky, which can promote the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and shorter reaction times, especially for challenging substrates.

  • Pd(dppf)Cl₂: This catalyst is known for its high stability and efficiency in a variety of cross-coupling reactions, including those of heteroaryl halides. It can often provide high yields in a much shorter timeframe.[4]

  • XPhosPdG2: This second-generation Buchwald pre-catalyst offers high reactivity and stability, often requiring lower catalyst loadings and being effective for a broad range of substrates, including those prone to side reactions like debromination.[3]

The selection of the optimal catalyst system will depend on the specific arylboronic acid used, the desired scale of the reaction, and the economic and efficiency requirements of the synthesis. For routine couplings, Pd(PPh₃)₄ may be sufficient. For more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly effective alternatives.

References

Validation

A Comparative Guide to the Metabolic Stability of Triazolopyridine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A critical parameter in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A critical parameter in the development of these compounds is their metabolic stability, which dictates their pharmacokinetic profile and ultimately their efficacy and safety. This guide provides a comparative assessment of the metabolic stability of various triazolopyridine-based compounds, supported by experimental data, detailed protocols, and visual workflows to aid in the design and selection of more robust drug candidates.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems, most commonly using human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability. The following table summarizes the metabolic stability data for a selection of triazolopyridine and structurally related triazolopyrimidine analogs.

Compound IDScaffold TypeSubstitutiont½ (min) in HLMCLint (µL/min/mg protein) in HLMReference
1 TriazolopyrimidineNaphthyl12115[1][2]
2 TriazolopyrimidineAnthracenyl1592[1][2]
3 Triazolopyrimidinep-chlorophenyl3434[1][2]
4 Triazolopyrimidinep-bromophenyl4029[1][2]
5 Triazolopyrimidinep-trifluoromethylphenyl5820[1][2]
6 Triazolopyrimidinem-bromophenyl7515[1][2]
7 1,2,4-Triazolopyridine(4-chlorophenyl)cyclopropyl~100% remaining after 30 minNot Reported[3]

Note: Data for triazolopyrimidine compounds is included due to structural similarity and to provide a broader context for the metabolic stability of this class of heterocycles.

From the data, it is evident that substitutions on the core scaffold play a significant role in metabolic stability. For instance, replacement of bulky aromatic systems like naphthyl and anthracenyl with halogenated phenyl groups leads to a marked increase in half-life and a decrease in intrinsic clearance, suggesting reduced susceptibility to metabolism.[1][2] The high stability of the 1,2,4-triazolopyridine compound with a (4-chlorophenyl)cyclopropyl substituent further underscores the impact of structural modifications on metabolic fate.[3]

Experimental Protocols

A standardized in vitro assay using human liver microsomes is crucial for obtaining reliable and comparable metabolic stability data. Below is a typical experimental protocol.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

1. Materials and Reagents:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) containing an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Prepare a stock solution of the test compound, typically at 1 mM in DMSO.

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add the human liver microsomes to the buffer to a final protein concentration of 0.5 mg/mL.

  • Add the test compound to the microsome suspension to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with constant shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of metabolic stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound (1 µM) Incubation Incubate at 37°C Test_Compound->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Time_Points Aliquots at 0, 5, 15, 30, 60 min Incubation->Time_Points Quench Quench with ACN + Internal Standard Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Calculation Calculate t½ and CLint LC_MS->Calculation Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Triazolopyridine Kinase Inhibitor Inhibitor->RAF Inhibition

References

Comparative

A Comparative Guide to the Structural Validation of Novel 5-Aryl-Triazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For the promising class of 5-ary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For the promising class of 5-aryl-triazolo[1,5-a]pyridines, which are recognized for their diverse pharmacological potential, unambiguous structural validation is paramount. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural characterization of these compounds, using "5-oxo-7-phenyl-2-(phenylamino)-1H-[1][2][3]triazolo[1,5-a]pyridine-6,8-dicarbonitrile" as a case study.

At a Glance: Comparing Validation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and its alternatives for the structural validation of the target 5-aryl-triazolo[1,5-a]pyridine.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Yield 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of ¹H and ¹³C nuclei, connectivity through scalar couplingExact mass-to-charge ratio (m/z), elemental composition
Key Data Point Crystal system: Triclinic¹H δ (ppm): 9.6 (s, 1H, NH), 7.7-6.9 (m, 10H, Ar-H), 4.3 (s, 1H, NH)[1][2]Theoretical [M+H]⁺: 353.1200
Space group: P-1[3]¹³C δ (ppm): 161.1 (C=O), 156.2-76.4 (Ar-C, C-CN), 118.9, 117.5 (CN)[1][2]
a = 9.8788(12) Å[3]
b = 10.4602(13) Å[3]
c = 11.4831(12) Å[3]
α = 100.930(10)°[3]
β = 105.305(11)°[3]
γ = 112.679(12)°[3]
Strengths Unambiguous determination of stereochemistry and isomerism; provides a complete 3D structure.Excellent for determining the carbon-hydrogen framework and connectivity in solution.Highly sensitive; provides definitive elemental composition.
Limitations Requires a high-quality single crystal; the solid-state structure may differ from the solution conformation.Does not provide 3D spatial arrangement directly; overlapping signals can complicate analysis.Does not provide information on stereochemistry or connectivity.

Experimental Workflows

A logical workflow is essential for the comprehensive validation of a novel compound. The following diagram illustrates the typical sequence of analysis.

G Figure 1: General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of 5-aryl-triazolo[1,5-a]pyridine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystallization Single Crystal Growth Purification->Crystallization XRD X-ray Diffraction NMR->XRD Confirms structure in solution MS->XRD Confirms elemental composition Crystallization->XRD

Caption: A typical workflow for the synthesis and structural validation of a novel compound.

Signaling Pathways and Logical Relationships

The decision to pursue X-ray crystallography is often informed by the results of other analytical techniques. The following diagram illustrates this logical relationship.

G Figure 2: Decision Pathway for X-ray Crystallography Start Novel Compound Synthesized NMR_MS NMR & MS Data Consistent with Proposed Structure? Start->NMR_MS Ambiguity Structural Ambiguity Remains? (e.g., Isomerism, Stereochemistry) NMR_MS->Ambiguity Crystal Attempt Single Crystal Growth Ambiguity->Crystal Yes No_Crystal Characterize by other methods/Modify Synthesis Ambiguity->No_Crystal No XRD X-ray Crystal Structure Determination Crystal->XRD

Caption: The decision pathway leading to X-ray crystal structure determination.

Detailed Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. The process involves growing a high-quality single crystal of the compound, which can be a challenging step.

1. Crystal Growth: Single crystals of 5-oxo-7-phenyl-2-(phenylamino)-1H-[1][2][3]triazolo[1,5-a]pyridine-6,8-dicarbonitrile were grown from a dimethyl sulfoxide (DMSO) solution.[2] The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques used to induce crystallization.

2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[3] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods. This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, highly accurate 3D structure.[3]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

1. Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

2. Data Acquisition: The sample is placed in the NMR spectrometer. For the title compound, ¹H and ¹³C NMR spectra were recorded on a 300 MHz instrument.[2] Standard pulse programs are used to acquire the one-dimensional spectra.

3. Data Processing and Analysis: The acquired data is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. The multiplicity (singlet, doublet, triplet, etc.) and integration of the signals in the ¹H NMR spectrum provide information about the number of neighboring protons and the relative number of protons, respectively. The chemical shifts in the ¹³C NMR spectrum indicate the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula.

1. Sample Preparation: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).

2. Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds, where the sample is sprayed into the instrument, and a high voltage is applied to create charged droplets, leading to the formation of gas-phase ions.

3. Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z) with very high accuracy.

4. Data Analysis: The instrument measures the m/z of the ions to a high degree of precision (typically to four or more decimal places). This accurate mass is then used to calculate the elemental formula that corresponds to the measured mass. For the title compound, the theoretical exact mass of the protonated molecule ([M+H]⁺) is 353.1200.

Conclusion

While NMR and mass spectrometry are indispensable tools for the initial characterization and confirmation of the elemental composition and connectivity of novel 5-aryl-triazolo[1,5-a]pyridines, single-crystal X-ray diffraction remains the gold standard for unambiguous structural validation. It provides an unparalleled level of detail, including the precise three-dimensional arrangement of atoms, which is crucial for understanding structure-activity relationships and for rational drug design. The combination of these techniques, as outlined in this guide, provides a robust and comprehensive approach to the structural elucidation of new chemical entities.

References

Validation

Comparative Docking Analysis of Triazolopyridine Analogs in Kinase Active Sites: A Guide for Researchers

The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This guide provides a comparative analysis of the doc...

Author: BenchChem Technical Support Team. Date: December 2025

The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This guide provides a comparative analysis of the docking of triazolopyridine analogs into the active sites of various kinases, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Comparative Docking and Inhibition Data

The binding affinity and inhibitory potency of triazolopyridine analogs are significantly influenced by substitutions on the core scaffold. The following tables summarize key quantitative data from docking studies and in vitro assays for several important kinase targets.

Table 1: Inhibition of p38 MAP Kinase by Triazolopyridine Analogs [1]

CompoundC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
14-FluorophenylMethyl100
24-FluorophenylEthyl75
34-FluorophenylIsopropyl50
42,4-DifluorophenylIsopropyl25
52,4-DifluorophenylCyclopropyl15
62,4-Difluorophenyltert-Butyl30
Data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]

Table 2: Docking and Cytotoxicity Data of Triazolopyrimidine Analogs against CDK4 [2][3]

CompoundBinding Energy (kcal/mol)IC50 (µM) vs. HepG2 CellsIC50 (µM) vs. MCF-7 Cells
5c-7.344.384.12
5d-7.253.963.87
5fNot specified3.843.95
Doxorubicin (control)Not applicable3.433.25

Table 3: Docking Scores of Pyridine-Based 1,2,4-Triazole Analogs against PI3K [4]

CompoundDocking Score (kcal/mol)
14a> -3.5
14n> -3.5
14q> -3.5
Over 100 compounds were initially screened, with the final 17 selected based on docking scores and synthetic feasibility.[4]

Table 4: Dual Inhibition of JAK1 and HDAC6 by Triazolopyridine Derivatives [5]

CompoundJAK1 IC50 (nM)HDAC6 IC50 (nM)
16b 1468.75
19 Potent dual inhibitorPotent dual inhibitor
Filgotinib (control)PotentNot applicable
SAHA (control)Not applicablePotent
Compound 19 was identified as a pan-HDAC and JAK1/2 dual inhibitor.[5]

Experimental Protocols

Molecular Docking Protocol (General)

This protocol outlines a typical workflow for performing molecular docking studies of triazolopyridine analogs with protein kinases, using widely available software.[6][7]

A. Software and Tools:

  • Protein Preparation: Discovery Studio, AutoDock Tools (ADT), Schrödinger's Protein Preparation Wizard.[6][8]

  • Ligand Preparation: ChemDraw, LigPrep, AutoDock Tools.[6]

  • Docking Software: AutoDock Vina, Glide, ICM-Pro.[6][9]

  • Visualization: PyMOL, Discovery Studio Visualizer.[6]

B. Protein Preparation:

  • Obtain Structure: Download the 3D crystal structure of the target kinase (e.g., p38, PI3K, JAK1) from the Protein Data Bank (PDB).[6] It is advisable to select a structure co-crystallized with a known inhibitor to accurately define the binding site.[6]

  • Clean Structure: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.[6]

  • Prepare Protein: Add polar hydrogen atoms, assign charges (e.g., Kollman charges), and repair any missing side chains or residues.[6][8]

  • Energy Minimization: Perform a restrained energy minimization to relieve steric clashes and stabilize the protein structure.

  • Save File: Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[6]

C. Ligand Preparation:

  • Create Structure: Draw the 2D structure of the triazolopyridine analog using a chemical drawing tool and convert it to a 3D format (e.g., SDF, MOL2).[6]

  • Energy Minimization: Minimize the ligand's energy to obtain a stable conformation.

  • Define Properties: Assign Gasteiger charges and define rotatable bonds.[6]

  • Save File: Save the prepared ligand in the required format (e.g., PDBQT).[6]

D. Docking Simulation:

  • Grid Generation: Define a docking grid box that encompasses the kinase's ATP-binding site. The grid is typically centered on the position of the co-crystallized ligand.[6]

  • Run Docking: Execute the docking algorithm (e.g., AutoDock Vina, Glide) to place the ligand into the defined binding site in multiple conformations.[7] The software will score and rank the poses based on a scoring function that evaluates interactions like hydrogen bonding and van der Waals forces.

  • Analysis: Visualize the top-ranked docking poses to analyze the binding mode, key interactions with active site residues, and binding energy. The root-mean-square deviation (RMSD) between the docked pose and a known binding mode can be used to validate the docking protocol.[10]

In Vitro Kinase Inhibition Assay (p38α Example)[1]

This assay experimentally validates the inhibitory potential of the docked compounds.

A. Materials:

  • Active p38α kinase enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP solution

  • Kinase buffer

  • Triazolopyridine analogs dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

B. Procedure:

  • Compound Preparation: Prepare serial dilutions of the triazolopyridine analogs in DMSO. The final DMSO concentration in the assay should be kept below 1%.[1]

  • Assay Plate Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO for the control.[1]

  • Enzyme Addition: Add 2 µl of the diluted p38α kinase enzyme to each well.[1]

  • Reaction Initiation: Add 2 µl of the substrate/ATP mixture to start the kinase reaction.[1]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes.[1]

    • Add 10 µl of Kinase Detection Reagent and incubate for an additional 30 minutes.[1]

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and reflects the kinase activity.[1]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control to determine the IC50 value.[1]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by triazolopyridine inhibitors and the general workflow for molecular docking.

p38_MAPK_Pathway stress Environmental Stress / Inflammatory Cytokines upstream_kinases Upstream Kinases (MKK3/6) stress->upstream_kinases p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylate & Activate downstream Downstream Targets (e.g., Transcription Factors) p38->downstream Phosphorylate inhibitor Triazolopyridine Analogs inhibitor->p38 Inhibit cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream->cytokines

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

Docking_Workflow start Start protein_prep 1. Protein Preparation (PDB Download, Clean, Add H) start->protein_prep ligand_prep 2. Ligand Preparation (2D to 3D, Minimize Energy) start->ligand_prep grid_gen 3. Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep->grid_gen docking 4. Molecular Docking (Run Simulation) grid_gen->docking analysis 5. Analysis of Results (Binding Energy, Pose Visualization) docking->analysis validation 6. Experimental Validation (In Vitro Assay) analysis->validation end End validation->end

Caption: General workflow for molecular docking studies.

References

Comparative

Validating the Mechanism of Action for TP-123, a Novel Triazolopyridine-Based CDK2 Inhibitor

A Comparative Guide for Drug Development Professionals This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel triazolopyridine-based drug candidate, designated TP-123. TP-12...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel triazolopyridine-based drug candidate, designated TP-123. TP-123 has been designed as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle G1/S phase transition.[1][2] Dysregulation of CDK2 activity is implicated in the uncontrolled proliferation of various cancer cells.[3][4] This document outlines a series of experiments to confirm the direct engagement, cellular activity, and downstream functional effects of TP-123, comparing its performance against established CDK inhibitors, Dinaciclib and Palbociclib.[5][6][7]

Comparative Performance Analysis

The efficacy and selectivity of TP-123 were benchmarked against known CDK inhibitors. Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9, while Palbociclib is highly selective for CDK4/6.[6][8][9]

Table 1: Biochemical Potency and Selectivity (IC₅₀ nM)

CompoundCDK2/CycECDK1/CycBCDK4/CycD1CDK5/p25CDK9/CycT
TP-123 (Hypothetical) 2.1 150>10,00095450
Dinaciclib[6][10]13>1,00014
Palbociclib[8][11]>5,000>10,00011>10,000>10,000

Table 2: Cellular Target Engagement and Anti-Proliferative Activity (EC₅₀ nM)

CompoundCellular Target Engagement (MCF-7 Cells)Cell Viability (MCF-7 Cells)
TP-123 (Hypothetical) 15 55
Dinaciclib830
Palbociclib>10,000 (for CDK2)900

Experimental Workflow for MoA Validation

A multi-step experimental approach is essential to robustly validate the mechanism of action. The workflow begins with biochemical assays to confirm direct inhibition of the purified target enzyme, progresses to cell-based assays to measure target engagement in a physiological context, and concludes with the analysis of downstream pathway modulation and functional cellular outcomes.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Downstream Pathway Analysis b1 In Vitro Kinase Assay b2 Determine IC₅₀ vs CDK2 b1->b2 b3 Selectivity Panel vs other CDKs b2->b3 c1 Target Engagement (NanoBRET™) b3->c1 Confirm Cellular Potency c2 Determine Cellular EC₅₀ c1->c2 d1 Western Blot c2->d1 Confirm Target Modulation c3 Cell Viability Assay (CellTiter-Glo®) c4 Determine Anti-proliferative EC₅₀ c3->c4 d2 Measure Phospho-Rb (Ser807/811) Levels d1->d2 d2->c3 Link to Functional Outcome

Caption: Experimental workflow for validating the mechanism of action.

CDK2 Signaling Pathway and Point of Inhibition

CDK2, in complex with Cyclin E, is a critical kinase that phosphorylates the Retinoblastoma protein (Rb).[1][2] This hyperphosphorylation event releases the transcription factor E2F, allowing the expression of genes necessary for DNA replication and S-phase entry.[1][3] TP-123 is designed to inhibit the catalytic activity of the CDK2/Cyclin E complex, thereby preventing Rb phosphorylation and inducing cell cycle arrest at the G1/S checkpoint.[9]

G Mitogens Growth Factors (e.g., EGF) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 pRb p-Rb CyclinE_CDK2->pRb Hyper-phosphorylates Rb->pRb E2F E2F S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Activates Transcription TP123 TP-123 TP123->CyclinE_CDK2 Inhibits pRb->E2F Releases p_pRb p-p-Rb pRb->p_pRb

Caption: Simplified CDK2 signaling pathway and the inhibitory action of TP-123.

Data-Driven Validation Logic

The validation of TP-123 as a specific CDK2 inhibitor relies on the logical integration of data from biochemical and cellular assays. A potent biochemical IC₅₀ must translate into on-target cellular activity (target engagement EC₅₀) at a similar concentration range. This on-target activity should, in turn, lead to the expected downstream biological effect—a decrease in Rb phosphorylation—which ultimately results in the desired functional outcome of inhibiting cell proliferation.

Caption: Logical flow from biochemical potency to functional outcome.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[12]

  • Reagent Preparation : Prepare 1x Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of TP-123 in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup : In a 384-well plate, add 1 µL of serially diluted TP-123 or DMSO control.

  • Enzyme Addition : Add 2 µL of recombinant human CDK2/CycE enzyme diluted in assay buffer to each well.

  • Reaction Initiation : Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., Histone H1 peptide and ATP at its Kₘ concentration). Final reaction volume is 5 µL.

  • Incubation : Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection : Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis : Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.[12]

Cellular Target Engagement (NanoBRET™ Assay)

This live-cell assay measures the binding of a compound to its target protein by detecting the competitive displacement of a fluorescent tracer.[13][14][15]

  • Cell Preparation : Transfect HEK293T cells with a plasmid encoding for a CDK2-NanoLuc® fusion protein. Culture for 18-24 hours to allow for protein expression.[16]

  • Compound and Tracer Addition : Harvest and resuspend cells in Opti-MEM™ I medium. Prepare serial dilutions of TP-123. Add the NanoBRET™ tracer to the cell suspension. Dispense the cell suspension into a white 384-well assay plate, followed by the addition of the diluted test compounds.

  • Equilibration : Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer binding to reach equilibrium.[16]

  • Signal Detection : Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor. Add the substrate solution to each well.

  • Data Acquisition : Immediately read the plate on a luminometer capable of dual-filtered luminescence, measuring donor emission (~460 nm) and acceptor emission (~610 nm).[15]

  • Data Analysis : Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular EC₅₀.

Western Blot for Phospho-Retinoblastoma (p-Rb)

This protocol detects changes in the phosphorylation status of Rb, a direct downstream substrate of CDK2, following treatment with TP-123.[17][18]

  • Cell Treatment and Lysis : Seed MCF-7 cells and grow to 70-80% confluency. Treat cells with a dose range of TP-123 (e.g., 10 nM to 10 µM) for 6-24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in 2x SDS-PAGE sample buffer. Separate proteins on a 4-12% Tris-Glycine gel.[18][19]

  • Membrane Transfer : Transfer the separated proteins to a nitrocellulose membrane using a wet transfer system.[20]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Rb (Ser807/811) diluted 1:1000 in 5% BSA/TBST.[17]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection : Wash the membrane three times with TBST. Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Analysis : Strip the membrane and re-probe for Total Rb and a loading control (e.g., β-actin). Quantify band intensities and normalize the p-Rb signal to the Total Rb signal to determine the dose-dependent effect of TP-123 on Rb phosphorylation.[17]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[21][22][23]

  • Cell Seeding : Seed MCF-7 cells in an opaque-walled 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of TP-123 and incubate for 72 hours.

  • Assay Procedure : Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Signal Stabilization : Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

  • Data Acquisition : Record the luminescence using a plate reader.

  • Data Analysis : Normalize the data to vehicle-treated controls and plot against the logarithm of compound concentration to calculate the EC₅₀ value for cell viability.

References

Validation

Cross-reactivity profiling of kinase inhibitors derived from 5-Bromo-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of Novel Kinase Inhibitors This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of Novel Kinase Inhibitors

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from the triazolo[1,5-a]pyridine scaffold. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to inform researchers and drug development professionals on the selectivity of these compounds against a panel of kinases, benchmarked against established multi-kinase inhibitors.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of two prominent triazolo[1,5-a]pyridine-derived kinase inhibitors, Filgotinib and CEP-33779, is compared with the well-established multi-kinase inhibitors, Imatinib and Dasatinib. The data, presented as half-maximal inhibitory concentrations (IC50), demonstrates the relative potency and selectivity of these compounds against various kinase targets. Lower IC50 values indicate higher potency.

Kinase InhibitorTarget KinaseIC50 (nM)Selectivity Notes
Filgotinib JAK110[1]Selective for JAK1 over other JAK family members.[1][2][3]
JAK228[1]~3-fold selective for JAK1 over JAK2.[1]
JAK3810[1]Highly selective against JAK3.[1]
TYK2116[1]Moderately selective against TYK2.[1]
CEP-33779 JAK21.8[4][5]A highly potent and selective JAK2 inhibitor.[4][5]
JAK1>72>40-fold selective for JAK2 over JAK1.[4]
TYK2>1440>800-fold selective for JAK2 over TYK2.[4]
Imatinib ABL1~400[6]ABL kinase inhibitor, but also inhibits other kinases.[6][7][8]
c-KIT-Known to inhibit c-KIT.
PDGFR-Known to inhibit PDGFR.
Dasatinib ABL1~8[6]A potent multi-kinase inhibitor.[6][9]
SRC0.5[9]Highly potent against SRC family kinases.[9]
c-KIT<30[9]Inhibits a broad range of kinases.[9]
PDGFR<30[9]
Ephrin-A Receptor<30[9]

Note: IC50 values can vary depending on the specific assay conditions and have been collated from various preclinical studies to provide a comparative overview.

Signaling Pathway Context: The JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. The triazolopyridine derivatives Filgotinib and CEP-33779 are notable for their potent and selective inhibition of specific JAK family members, thereby modulating downstream signaling.

JAK_STAT_Pathway Cytokine_Receptor Extracellular Domain Transmembrane Domain Intracellular Domain JAK JAK Cytokine_Receptor:r3->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor:r1 Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT P Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Modulation Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK Inhibition STAT->STAT_dimer

JAK-STAT Signaling Pathway Inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery to understand on-target efficacy and potential off-target effects. A variety of robust biochemical and cellular assays are employed for this purpose.

Radiometric Kinase Assay

This is often considered the "gold standard" for measuring kinase activity due to its direct measurement of phosphate transfer.[10][11][12]

  • Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.[10][11][12]

  • Generalized Procedure:

    • A reaction mixture is prepared containing the kinase, substrate, ATP (including the radiolabeled ATP), and the test inhibitor at various concentrations in a suitable buffer.

    • The reaction is initiated and allowed to proceed for a defined time at a specific temperature.

    • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP, typically by spotting the mixture onto phosphocellulose paper which binds the substrate.[10]

    • The paper is washed to remove excess unbound ATP.[13]

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[10][13]

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Mobility Shift Kinase Assay (e.g., Caliper Life Sciences Microfluidic Platform)

This non-radioactive method offers a high-throughput alternative for measuring kinase activity.[14][15][16][17][18]

  • Principle: This assay is based on the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by a kinase. The phosphorylated product, having a different charge, migrates differently in a microfluidic chip when a voltage is applied.[15][16][18]

  • Generalized Procedure:

    • The kinase reaction is performed in a multi-well plate with the kinase, a fluorescently labeled peptide substrate, ATP, and the test inhibitor.

    • The reaction is stopped by adding a stop solution containing EDTA.

    • The reaction mixture is introduced into a microfluidic chip.

    • An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their charge-to-mass ratio.

    • The amount of substrate and product is quantified by detecting the fluorescence signal of each peak.

    • The percentage of conversion (and thus inhibition) is calculated from the relative peak heights of the substrate and product.

Experimental_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Method Compound_Prep Prepare Inhibitor Serial Dilutions Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Incubation Radiometric Radiometric Assay: - Spot on Filter - Wash - Scintillation Counting Incubation->Radiometric Mobility_Shift Mobility Shift Assay: - Stop Reaction - Microfluidic Separation - Fluorescence Detection Incubation->Mobility_Shift Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Values Radiometric->Data_Analysis Mobility_Shift->Data_Analysis

Generalized Kinase Inhibitor Profiling Workflow.
Chemical Proteomics (Kinobeads)

This approach allows for the unbiased profiling of kinase inhibitors against a large portion of the kinome in a cellular context.[19][20][21][22]

  • Principle: A mixture of non-selective kinase inhibitors is immobilized on beads ("kinobeads") to capture a broad range of kinases from a cell lysate. A test inhibitor is then added in a competitive manner. The amount of each kinase that binds to the beads is quantified by mass spectrometry. A potent interaction between the test inhibitor and a specific kinase will prevent that kinase from binding to the beads.[19][21][22]

  • Generalized Procedure:

    • Cell lysates are prepared to provide a source of native kinases.

    • The lysate is incubated with various concentrations of the test inhibitor.

    • The lysate-inhibitor mixture is then incubated with the kinobeads, allowing kinases not bound by the test inhibitor to be captured.

    • The beads are washed to remove non-specifically bound proteins.

    • The captured kinases are eluted and identified and quantified using mass spectrometry-based proteomics.

    • Dose-response curves are generated for each identified kinase to determine the binding affinity of the test inhibitor.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Bromo-triazolo[1,5-a]pyridine: A Comprehensive Guide

Proper Disposal of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Comprehensive Guide For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for th...

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, a crucial aspect of laboratory safety and chemical management. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Before handling 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards.[1][2] This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are likely to be generated, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Work in a well-ventilated laboratory, ideally within a certified chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

Hazard and Safety Data

The following table summarizes the key hazard information for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Serious Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405

Source: Sigma-Aldrich Safety Data Sheet Information[2]

Step-by-Step Disposal Protocol

The proper disposal of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine and its containers is critical. This compound should be treated as hazardous chemical waste.

1. Waste Collection:

  • Solid Waste: Collect unused or waste 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine powder in a clearly labeled, sealed, and compatible waste container. Avoid generating dust.

  • Liquid Waste (Solutions): If the compound is in a solution, transfer it to a designated, sealed, and clearly labeled container for halogenated organic waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in a designated, sealed container.

2. Container Rinsing:

  • Empty containers that held 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this process is also considered hazardous and must be collected in the designated halogenated organic liquid waste container.

3. Labeling:

  • All waste containers must be accurately and clearly labeled with the full chemical name: "5-Bromo-[1][2][3]triazolo[1,5-a]pyridine" and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine down the drain or in regular trash.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure proper ventilation. Trained personnel wearing appropriate PPE should manage the cleanup.

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

G cluster_start Start cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Steps start Identify Waste Containing 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine waste_type Determine Waste Type start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Halogenated Organic Liquid Waste Container waste_type->liquid_waste Liquid/Solution contaminated_materials Collect in Labeled Solid Hazardous Waste Container waste_type->contaminated_materials Contaminated Labware/PPE rinse_container Triple-Rinse Empty Container with Suitable Solvent solid_waste->rinse_container store_waste Store Waste in Designated Accumulation Area solid_waste->store_waste liquid_waste->rinse_container liquid_waste->store_waste contaminated_materials->store_waste collect_rinsate Collect Rinsate in Halogenated Organic Liquid Waste Container rinse_container->collect_rinsate collect_rinsate->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Caption: Disposal workflow for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

References

Handling

Personal protective equipment for handling 5-Bromo-[1,2,4]triazolo[1,5-A]pyridine

Essential Safety and Handling Guide for 5-Bromo-[1][2][3]triazolo[1,5-A]pyridine For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety protocols and logistical information fo...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-[1][2][3]triazolo[1,5-A]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 5-Bromo-[1][2][3]triazolo[1,5-A]pyridine (CAS Number: 143329-58-2). Adherence to these procedures is essential for ensuring a safe laboratory environment. The information is compiled from safety data for the compound and related pyridine derivatives.

Hazard Summary

5-Bromo-[1][2][3]triazolo[1,5-A]pyridine is a combustible solid that can cause skin irritation, serious eye irritation, and respiratory irritation.[4] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and solid particulates.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use.[1][2]
Body Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.[1][2]
Respiratory Fume Hood or RespiratorAll handling of 5-Bromo-[1][2][3]triazolo[1,5-A]pyridine should be conducted in a certified chemical fume hood to minimize inhalation of dust and fumes.[2][5][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]

Operational Plan: Handling 5-Bromo-[1][2][3]triazolo[1,5-A]pyridine

A strict operational workflow is critical for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_materials Gather All Necessary Materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste in Designated Containers cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of 5-Bromo-[1][2][3]triazolo[1,5-A]pyridine.

Experimental Protocols

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

For a small spill, trained personnel wearing appropriate PPE can clean it up.

  • Containment: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.[2]

  • Collection: Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water.[2][6]

  • Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of 5-Bromo-[1][2][3]triazolo[1,5-A]pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect waste 5-Bromo-[1][2][3]triazolo[1,5-A]pyridine and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container for halogenated organic solids.

  • Liquid Waste: If the compound is in a solution, collect it in a designated container for halogenated organic liquid waste.

  • Rinsate: Triple rinse containers that held the compound with a suitable solvent. Collect the rinsate as hazardous liquid waste.[6]

Labeling and Storage:

  • Clearly label all waste containers with the full chemical name and appropriate hazard warnings.

  • Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials.

Disposal Method:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not mix with other waste streams unless explicitly permitted. Do not dispose of down the drain or in regular trash.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 2
5-Bromo-[1,2,4]triazolo[1,5-A]pyridine
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